2-Propynoxyethanol
Description
Structure
3D Structure
Properties
IUPAC Name |
2-prop-2-ynoxyethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c1-2-4-7-5-3-6/h1,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHGCQQRMJCSIBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
32199-97-6 | |
| Record name | Poly(oxy-1,2-ethanediyl), α-2-propyn-1-yl-ω-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32199-97-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID9044665 | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3973-18-0 | |
| Record name | 2-(2-Propyn-1-yloxy)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3973-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propynoxyethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003973180 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-(2-propyn-1-yloxy)- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Prop-2-yn-1-yloxy)ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9044665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(prop-2-ynyloxy)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.457 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-PROPYNOXYETHANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2EQ7D0F9DR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Physical and chemical properties of 2-Propynoxyethanol
An In-depth Technical Guide to 2-Propynoxyethanol for Advanced Research and Development
Introduction: this compound, also known under the synonym Propargyl Alcohol Propoxylate (PAP), is a bifunctional organic molecule of significant interest to both industrial and life science sectors. Its structure, incorporating a terminal alkyne, a secondary alcohol, and an ether linkage, bestows a unique combination of reactivity and physicochemical properties. While historically utilized as a performance additive in material science applications such as electroplating and corrosion inhibition, its true potential for the modern researcher lies in the terminal alkyne moiety. This functional group serves as a highly efficient chemical handle for covalent modification via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This guide provides a comprehensive technical overview of this compound, designed for researchers, chemists, and drug development professionals seeking to leverage its properties for advanced applications, from novel material synthesis to the construction of complex bioconjugates.
Correct identification is critical. This compound is chemically distinct from its saturated analog, 2-propoxyethanol. The presence of the carbon-carbon triple bond is the defining structural feature and the primary source of its advanced chemical utility.
-
IUPAC Name: 2-(prop-2-yn-1-yloxy)propan-1-ol[1]
-
Common Synonyms: Propargyl Alcohol Propoxylate (PAP), 4-Oxa-1-heptyn-6-ol, 1-propynoxy-2-propanol, ACP-3[2]
-
CAS Number: 3973-17-9[2]
-
Molecular Formula: C₆H₁₀O₂[1]
-
Molecular Weight: 114.14 g/mol [1]
References
Spectroscopic data (NMR, IR, MS) of 2-Propynoxyethanol
An In-depth Technical Guide to the Spectroscopic Characterization of 2-Propynoxyethanol
This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS 3973-18-0), a bifunctional organic molecule incorporating an ether, a primary alcohol, and a terminal alkyne.[1] Understanding the spectral characteristics of this compound is crucial for researchers in organic synthesis, materials science, and drug development who may use it as a versatile building block. This document moves beyond a simple data repository to offer an in-depth interpretation, grounded in fundamental principles and field-proven insights, to ensure a thorough structural elucidation.
Molecular Structure and Spectroscopic Relevance
This compound (C₅H₈O₂) possesses a unique combination of functional groups that give rise to a distinct and informative spectroscopic fingerprint. The presence of a terminal alkyne provides a reactive handle for "click" chemistry and other coupling reactions, while the primary alcohol allows for esterification, oxidation, or further etherification. Accurate characterization is the self-validating cornerstone of any subsequent experimental work.
The following analysis will dissect the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, correlating each signal to the specific structural features of the molecule.
Caption: Molecular structure of this compound with key atoms labeled.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. For a sample dissolved in an appropriate deuterated solvent like CDCl₃, we anticipate distinct signals for each unique proton and carbon environment.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show five distinct signals, plus a variable signal for the hydroxyl proton. The choice of a standard, non-viscous solvent like CDCl₃ is critical for achieving high-resolution spectra where fine coupling details are observable.
| Proton Label (Fig. 1) | Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |
| H-C1 | Acetylenic (≡C-H) | ~2.4 - 2.5 | Triplet (t) | 1H |
| H-O7 | Hydroxyl (-OH) | Variable (e.g., 1.5 - 3.5) | Singlet (s, broad) | 1H |
| H-C3 | Methylene (-C≡C-CH₂-O-) | ~4.2 | Doublet (d) | 2H |
| H-C5 | Methylene (-O-CH₂-CH₂-) | ~3.7 | Triplet (t) | 2H |
| H-C6 | Methylene (-CH₂-CH₂-OH) | ~3.6 | Triplet (t) | 2H |
Interpretation and Causality:
-
Acetylenic Proton (H-C1, δ ~2.4-2.5 ppm): The terminal alkyne proton resonates in a characteristically shielded region for a proton on an unsaturated carbon.[2][3] This upfield shift, compared to vinylic protons (δ 5-6 ppm), is due to magnetic anisotropy, where the circulation of π-electrons in the triple bond generates a localized magnetic field that opposes the applied external field along the bond axis, shielding the proton.[3][4] It is expected to appear as a triplet due to long-range coupling (⁴J) with the two protons on C3.[5]
-
Propargylic Methylene Protons (H-C3, δ ~4.2 ppm): These protons are adjacent to both an sp-hybridized carbon and an ether oxygen. The strong deshielding effect of the electronegative oxygen atom shifts this signal significantly downfield. It should appear as a doublet due to coupling (⁴J) with the single acetylenic proton.
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Methylene Protons (H-C5 & H-C6, δ ~3.6-3.7 ppm): These two sets of protons are part of the ethanol backbone and are adjacent to electronegative oxygen atoms, placing them in the typical 3.5-4.5 ppm range for such environments.[2] The protons on C5 (-O-CH₂-CH₂-OH) are adjacent to the protons on C6, and vice versa. Therefore, they will appear as two distinct triplets due to standard vicinal coupling (³J). The C5 protons may be slightly further downfield than C6 due to the influence of the adjacent ether linkage.
-
Hydroxyl Proton (H-O7, variable δ): The chemical shift of the alcohol proton is highly dependent on sample concentration, temperature, and solvent due to variable hydrogen bonding. It typically appears as a broad singlet because its rapid chemical exchange with other protic species (like trace water) often decouples it from adjacent protons.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals, corresponding to the five unique carbon environments in the molecule.
| Carbon Label (Fig. 1) | Environment | Predicted Chemical Shift (δ, ppm) |
| C1 | Acetylenic (-C≡C -H) | ~75 |
| C2 | Acetylenic (-C ≡C-H) | ~80 |
| C3 | Propargylic Methylene (-CH₂) | ~59 |
| C5 | Methylene (-O-CH₂-) | ~70 |
| C6 | Methylene (-CH₂-OH) | ~62 |
Interpretation and Causality:
-
Alkyne Carbons (C1 & C2, δ ~75-80 ppm): The sp-hybridized carbons of the terminal alkyne appear in a characteristic midfield region.[5] The internal carbon (C2, attached to the CH₂ group) is typically slightly more deshielded (further downfield) than the terminal carbon (C1).[5]
-
Methylene Carbons (C3, C5, C6): These sp³-hybridized carbons appear in the 50-70 ppm range, consistent with carbons singly bonded to oxygen.[6]
-
C6 (δ ~62 ppm): The carbon bearing the hydroxyl group is found in a typical position for a primary alcohol.
-
C3 (δ ~59 ppm): The propargylic carbon is also shifted downfield by the adjacent ether oxygen.
-
C5 (δ ~70 ppm): This carbon is part of the ether linkage and is typically the most deshielded of the three methylene carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential technique for identifying the key functional groups within a molecule. The analysis relies on detecting the absorption of infrared radiation corresponding to the vibrational frequencies of specific bonds.
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group | Intensity/Shape |
| ~3400 | O-H stretch | Alcohol | Strong, Broad |
| ~3300 | ≡C-H stretch | Terminal Alkyne | Strong, Sharp/Narrow |
| 2850-2950 | C-H stretch | Alkane (sp³) | Medium-Strong |
| ~2120 | C≡C stretch | Terminal Alkyne | Weak-Medium, Sharp |
| 1050-1150 | C-O stretch | Ether & Alcohol | Strong |
Interpretation and Causality:
-
Hydroxyl and Acetylenic C-H Region (3300-3400 cm⁻¹): This region is highly diagnostic. A strong and broad absorption centered around 3400 cm⁻¹ is the classic signature of the O-H stretching vibration in an alcohol, with the broadening caused by intermolecular hydrogen bonding.[7] Superimposed on this, or appearing as a sharp, distinct peak at ~3300 cm⁻¹, will be the ≡C-H stretch of the terminal alkyne.[4][8][9][10] The sharpness of the alkyne C-H stretch is a key differentiating feature.
-
Alkane C-H Stretch (2850-2950 cm⁻¹): These peaks arise from the stretching vibrations of the C-H bonds on the sp³-hybridized methylene carbons (C3, C5, C6).[8][11]
-
Alkyne C≡C Stretch (~2120 cm⁻¹): The carbon-carbon triple bond stretch appears in a relatively quiet region of the spectrum.[9] For terminal alkynes, this absorption is typically weak but sharp.[4] Its presence is a crucial piece of evidence for the alkyne functionality.
-
Fingerprint Region (C-O Stretch, 1050-1150 cm⁻¹): The spectrum will be dominated by at least one very strong absorption band in this region, corresponding to the C-O stretching vibrations of the primary alcohol and the ether linkages.[7]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure. The molecular weight of this compound (C₅H₈O₂) is 100.12 g/mol .
-
Molecular Ion (M⁺): A peak at m/z = 100 is expected for the molecular ion. However, for alcohols and ethers, this peak may be weak or entirely absent due to the high propensity for fragmentation.[12][13]
Primary Fragmentation Pathways:
The fragmentation of this compound is dictated by the presence of the ether and alcohol functional groups, which direct cleavage to form stabilized carbocations.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
-
α-Cleavage: This is a characteristic fragmentation for both alcohols and ethers.[13][14][15]
-
Cleavage of the C5-C6 bond (alpha to the alcohol oxygen) would result in the loss of a •CH₂OH radical (mass 31), leading to a fragment at m/z = 69.
-
Cleavage alpha to the ether oxygen is also highly probable. Breaking the C3-O4 bond would lead to a stable propargyl cation [HC≡CCH₂]⁺ at m/z = 39 , a very common fragment for propargyl-containing compounds. Breaking the C5-O4 bond would lead to a fragment at m/z = 57 ([HC≡CCH₂O=CH₂]⁺).
-
-
Dehydration (Loss of H₂O): Alcohols readily lose a molecule of water (mass 18) upon ionization.[13][15] This would produce a peak at m/z = 82 (M-18).
The combination of these fragments, especially the characteristic m/z = 39, provides strong confirmatory evidence for the proposed structure.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for a liquid sample like this compound.
NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the CDCl₃. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set the spectral width to cover a range of -1 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 16 scans to improve the signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover a range of 0 to 220 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Co-add 1024 or more scans, as ¹³C has a much lower natural abundance than ¹H.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm. Integrate the ¹H signals.
IR Data Acquisition (ATR-FTIR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) of the FTIR spectrometer is clean by wiping it with a solvent like isopropanol and allowing it to dry.
-
Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.
-
Sample Application: Place a single drop of neat this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Processing & Cleaning: The resulting spectrum will be displayed in terms of transmittance or absorbance. After the measurement, thoroughly clean the ATR crystal with an appropriate solvent.
Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a Gas Chromatography (GC) inlet for sample separation and purification.
-
Ionization: In the ion source, bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions and record the resulting mass spectrum, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: Identify the molecular ion peak (if present) and analyze the major fragment ions to deduce the structure and confirm the molecular weight.
Conclusion
The integrated analysis of NMR, IR, and MS data provides an unambiguous structural confirmation of this compound. ¹H and ¹³C NMR define the precise carbon-hydrogen framework, IR spectroscopy confirms the presence and nature of the alcohol, ether, and terminal alkyne functional groups, and Mass Spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive spectroscopic guide serves as an authoritative reference for any researcher utilizing this important chemical intermediate.
References
- 1. CAS 3973-18-0 | 2-(prop-2-yn-1-yloxy)ethan-1-ol - Synblock [synblock.com]
- 2. Chemical Shifts: Proton [orgchemboulder.com]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alkynes | OpenOChem Learn [learn.openochem.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 8. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 9. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. scribd.com [scribd.com]
- 13. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 14. MS Fragmentation | OpenOChem Learn [learn.openochem.org]
- 15. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Introduction: The Power of "Click" Chemistry and the Role of 2-Propynoxyethanol
An In-Depth Guide to the Application of 2-Propynoxyethanol in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In the landscape of modern chemical synthesis, particularly in the realms of drug discovery, materials science, and bioconjugation, the concept of "click chemistry" has been revolutionary.[1][2] Introduced by K. Barry Sharpless in 2001, this philosophy emphasizes the use of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[1][3] The quintessential example of a click reaction is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust method for forming 1,4-disubstituted 1,2,3-triazoles.[4][5][6] This reaction's reliability, specificity, and biocompatibility have made it an indispensable tool for covalently linking molecules.[7][8]
At the heart of this powerful reaction are the azide and alkyne functional groups. This compound, with its terminal alkyne and a hydrophilic hydroxyethoxy moiety, stands out as a particularly versatile building block. Its structure offers a reactive handle for the CuAAC reaction while imparting increased water solubility to the resulting conjugates, a highly desirable trait for biological applications. This guide provides a detailed exploration of the use of this compound in CuAAC, from its mechanistic underpinnings to practical, field-tested protocols for researchers, scientists, and drug development professionals.
The Engine of the Reaction: Unraveling the CuAAC Mechanism
The remarkable efficiency and regioselectivity of the CuAAC reaction stem from a multi-step catalytic cycle mediated by a copper(I) catalyst.[9] Unlike the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which requires harsh conditions and often yields a mixture of regioisomers, the copper-catalyzed variant proceeds rapidly at room temperature and exclusively produces the 1,4-disubstituted triazole.[1][5]
The generally accepted mechanism involves the following key steps:[4][9]
-
Formation of the Copper-Acetylide Complex: The reaction initiates with the coordination of the terminal alkyne, in this case, this compound, to the Cu(I) center. This coordination significantly increases the acidity of the terminal proton, facilitating its removal by a base (which can be a ligand or other basic species in the mixture) to form a copper-acetylide intermediate.[10]
-
Coordination of the Azide: The organic azide then coordinates to the copper-acetylide complex.
-
Cycloaddition and Formation of a Six-Membered Metallacycle: The coordinated azide undergoes a cycloaddition with the copper-acetylide, forming a six-membered copper-containing metallacycle.[1][4]
-
Ring Contraction and Product Formation: This metallacycle is unstable and rearranges to form the stable triazole ring.
-
Protonolysis and Catalyst Regeneration: The resulting copper-triazolide intermediate is protonated, releasing the final 1,4-disubstituted 1,2,3-triazole product and regenerating the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Experimental Protocols: Harnessing this compound in Synthesis
The success of a CuAAC reaction hinges on the careful control of several factors, including the choice of solvent, the copper source, the presence of a reducing agent, and the use of a stabilizing ligand.[11][12] this compound's hydroxyl group and resulting hydrophilicity make it amenable to a variety of reaction conditions.
Protocol 1: General Synthesis in an Organic Solvent
This protocol is suitable for standard organic synthesis applications where the starting materials are soluble in organic solvents.
Materials and Reagents:
| Reagent | Suggested M.W. | Suggested Amount (for 1 mmol scale) | Concentration/Purity | Notes |
| Azide Substrate | Varies | 1.0 mmol, 1.0 eq | >95% | The limiting reagent. |
| This compound | 86.09 g/mol | 103 mg, 1.2 mmol, 1.2 eq | >97% | |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.68 g/mol | 12.5 mg, 0.05 mmol, 5 mol% | >98% | Precursor for the Cu(I) catalyst. |
| Sodium Ascorbate | 198.11 g/mol | 19.8 mg, 0.1 mmol, 10 mol% | >99% | Reducing agent. Always use a freshly prepared solution.[12] |
| Solvent (e.g., t-BuOH/H₂O or THF) | - | 5-10 mL | Anhydrous/Deionized | A 1:1 mixture of t-BuOH and water is often effective. |
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, dissolve the azide substrate (1.0 mmol) and this compound (1.2 mmol) in the chosen solvent system (e.g., 5 mL of a 1:1 t-BuOH/H₂O mixture).
-
Catalyst Addition: To this solution, add an aqueous solution of Copper(II) Sulfate Pentahydrate (12.5 mg in 0.5 mL H₂O).
-
Initiation of Reaction: Add a freshly prepared aqueous solution of Sodium Ascorbate (19.8 mg in 0.5 mL H₂O) to the reaction mixture. The solution may change color, indicating the reduction of Cu(II) to the active Cu(I) species.[10]
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Bioconjugation in an Aqueous System
This protocol is optimized for the conjugation of this compound to azide-modified biomolecules (e.g., proteins, peptides, or nucleic acids) in a biocompatible aqueous buffer.[13] The use of a copper-stabilizing ligand is crucial to prevent catalyst oxidation and protect the biomolecule from damage.[6][14]
Materials and Reagents:
| Reagent | Suggested Amount (for 100 µL final volume) | Final Concentration | Notes |
| Azide-Modified Biomolecule | 1-10 nmol | 10-100 µM | In a suitable buffer (e.g., PBS, pH 7.4). |
| This compound | 10-100 nmol | 100 µM - 1 mM | A 10- to 50-fold excess over the biomolecule is recommended. |
| Copper(II) Sulfate (CuSO₄) | 5 nmol | 50 µM | From a sterile-filtered stock solution. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | 25 nmol | 250 µM | A water-soluble Cu(I) stabilizing ligand.[15] A 5:1 ligand-to-copper ratio is common.[13] |
| Sodium Ascorbate | 500 nmol | 5 mM | From a fresh, sterile-filtered stock solution. |
| Buffer (e.g., PBS, pH 7.4) | To 100 µL | - | Ensure the buffer is free of chelating agents like EDTA. |
Step-by-Step Methodology:
-
Reagent Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule and this compound in the reaction buffer.
-
Catalyst Premix: In a separate tube, premix the Copper(II) Sulfate and THPTA ligand solutions. This allows the ligand to chelate the copper before it is added to the biomolecule, minimizing potential damage.[14]
-
Catalyst Addition: Add the premixed CuSO₄/THPTA solution to the biomolecule/alkyne mixture and mix gently.
-
Initiation of Reaction: Add the freshly prepared Sodium Ascorbate solution to initiate the cycloaddition.
-
Incubation: Incubate the reaction at room temperature or 37°C for 1-2 hours. Gentle mixing (e.g., on a rotator) can be beneficial.
-
Purification: Following the reaction, the bioconjugate can be purified from excess reagents using methods appropriate for the biomolecule, such as size-exclusion chromatography (SEC), dialysis, or spin filtration.
Visualizing the Experimental Workflow
A streamlined workflow is key to reproducible results in CuAAC reactions.
Caption: General experimental workflow for CuAAC reactions with this compound.
Troubleshooting Common Issues
Even with a robust reaction like CuAAC, challenges can arise. Below is a guide to diagnosing and solving common problems.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: Cu(I) has been oxidized to Cu(II).[12] 2. Reagent Degradation: Sodium ascorbate solution is old. 3. Impure Reagents: Impurities in the azide or alkyne starting materials. | 1. Deoxygenate: Degas solvents and the reaction mixture with an inert gas (N₂ or Ar). Use a stabilizing ligand (e.g., TBTA, THPTA).[11] 2. Use Fresh Solutions: Always prepare sodium ascorbate solutions immediately before use.[12] 3. Purify Starting Materials: Ensure the purity of your azide and this compound. |
| Side Product Formation | 1. Alkyne Homocoupling (Glaser coupling): Occurs in the presence of oxygen and excess copper.[16] 2. Biomolecule Damage: Reactive oxygen species (ROS) generated by the catalyst system.[13] | 1. Minimize Oxygen: Maintain an inert atmosphere. Ensure sufficient reducing agent is present. 2. Use Ligands and Additives: Use a 5:1 ligand-to-copper ratio. For sensitive biomolecules, consider adding a ROS scavenger like aminoguanidine.[13][14] |
| Incomplete Reaction | 1. Insufficient Catalyst: Low catalyst loading for a challenging substrate. 2. Steric Hindrance: Bulky groups near the azide or alkyne can slow the reaction. 3. Low Concentration: Reaction rates are concentration-dependent. | 1. Increase Catalyst: Increase the catalyst and ligand loading to 10-20 mol%. 2. Increase Time/Temperature: Allow the reaction to proceed for a longer duration or gently heat (40-50°C) if the substrates are stable. 3. Increase Concentration: If possible, perform the reaction at a higher concentration. |
Conclusion
The Copper-Catalyzed Azide-Alkyne Cycloaddition is a cornerstone of modern chemical ligation, and this compound serves as an exceptionally useful building block within this framework. Its dual functionality—a reactive terminal alkyne and a solubilizing hydroxyethoxy group—makes it a valuable reagent for a wide array of applications, from the synthesis of small molecule libraries to the sophisticated construction of antibody-drug conjugates. By understanding the reaction mechanism and adhering to optimized protocols, researchers can effectively leverage the power of this compound to build complex molecular architectures with precision and efficiency.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. glenresearch.com [glenresearch.com]
- 7. Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. clinicallab.com [clinicallab.com]
- 9. researchgate.net [researchgate.net]
- 10. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jenabioscience.com [jenabioscience.com]
- 15. broadpharm.com [broadpharm.com]
- 16. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
Probing Proteomes: A Step-by-Step Guide to Protein Labeling with 2-Propynoxyethanol
Abstract
This comprehensive guide provides a detailed protocol and theoretical framework for the bioorthogonal labeling of proteins using 2-Propynoxyethanol. Designed for researchers, scientists, and drug development professionals, this document elucidates the metabolic incorporation of this alkyne-containing amino acid analog and its subsequent detection via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). We delve into the causality behind experimental choices, offering field-proven insights to ensure robust and reproducible results. This guide serves as a self-validating system, complete with troubleshooting advice and detailed methodologies for visualizing and identifying newly synthesized proteins within complex biological systems.
Introduction: The Power of Bioorthogonal Chemistry in Proteomics
The ability to selectively tag and visualize proteins in their native environment is a cornerstone of modern biological research.[1][2] Bioorthogonal chemistry, a set of reactions that can occur in living systems without interfering with native biochemical processes, has revolutionized our capacity to study the proteome.[3][4][5] Among these, the "click chemistry" family of reactions, particularly the azide-alkyne cycloaddition, offers a powerful tool for covalently attaching probes like fluorophores or biotin to tagged biomolecules.[3][6][7]
This guide focuses on the use of this compound, a non-canonical amino acid analog that can be metabolically incorporated into newly synthesized proteins.[8] Its terminal alkyne group serves as a bioorthogonal handle, allowing for subsequent ligation to an azide-containing probe. This two-step labeling strategy provides high specificity and efficiency for tracking protein synthesis, trafficking, and interactions.[9][10][11]
The Underlying Principle: A Two-Step Labeling Strategy
The protein labeling strategy using this compound is a sequential process involving two key stages:
-
Metabolic Incorporation: Cells are cultured in a medium supplemented with this compound. The cellular translational machinery recognizes this analog and incorporates it into newly synthesized proteins in place of its natural counterpart, typically methionine.[8]
-
Bioorthogonal Ligation (Click Chemistry): The alkyne-labeled proteins are then detected and modified by reaction with a probe containing a complementary azide group. This reaction, known as an azide-alkyne cycloaddition, forms a stable triazole linkage, covalently attaching the probe to the protein of interest.[12][13]
This approach allows for the specific labeling of a subset of proteins synthesized within a defined time window, providing a dynamic snapshot of the proteome.[14]
Choosing Your Click: CuAAC vs. SPAAC
Two primary forms of azide-alkyne cycloaddition are employed for protein labeling:
3.1. Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is a highly efficient and widely used method for conjugating azides and terminal alkynes.[12][15][16] It is robust across a wide pH range (4-12) and yields high reaction specificity.[12] However, the requirement for a copper(I) catalyst can be a drawback, as copper ions can be toxic to cells and may interfere with protein structure and function.[12]
3.2. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the issue of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed.[17][] This reaction utilizes a strained cyclooctyne, which reacts spontaneously with an azide without the need for a metal catalyst.[][19] SPAAC is therefore highly biocompatible and ideal for labeling proteins in living cells.[][20] The trade-off is that the kinetics of SPAAC can be slower than CuAAC, and cyclooctynes can sometimes exhibit non-specific reactivity with thiols.[21]
Experimental Workflow: A Visual Guide
The following diagram illustrates the general workflow for protein labeling with this compound followed by click chemistry detection.
Caption: General workflow for protein labeling and analysis.
Detailed Protocols
5.1. Protocol 1: Metabolic Labeling of Mammalian Cells
This protocol describes the incorporation of this compound into proteins in cultured mammalian cells.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere and grow under standard culture conditions.
-
Preparation of Labeling Medium: Prepare complete cell culture medium supplemented with this compound to a final concentration of 50-200 µM. The optimal concentration should be determined empirically for each cell line.
-
Metabolic Labeling: Remove the standard culture medium from the cells and wash once with sterile PBS. Replace with the prepared labeling medium.
-
Incubation: Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the incorporation of this compound into newly synthesized proteins.
-
Cell Harvesting or Fixation: After the incubation period, cells can be harvested for lysis and downstream analysis or fixed for imaging.
-
To harvest: Wash the cells twice with ice-cold PBS and proceed to cell lysis.
-
For imaging: Wash the cells with PBS and proceed with the fixation protocol appropriate for your imaging application.
-
5.2. Protocol 2: In-Gel Fluorescence Detection (CuAAC)
This protocol details the labeling of this compound-containing proteins in a cell lysate with a fluorescent azide probe via CuAAC, followed by in-gel fluorescence scanning.
Materials:
-
Cell lysate containing this compound-labeled proteins
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488)
-
Copper(II) sulfate (CuSO4)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
SDS-PAGE reagents
Procedure:
-
Prepare Click Reaction Cocktail: Freshly prepare a master mix for the CuAAC reaction. For each sample, combine:
-
20 µL of azide-fluorophore stock solution
-
20 µL of TCEP
-
10 µL of TBTA
-
20 µL of CuSO4 Vortex between additions.
-
-
Perform CuAAC Reaction: Add 70 µL of the freshly prepared CuAAC cocktail to each cell lysate sample.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.
-
Protein Precipitation (Optional): To concentrate the sample and remove excess reagents, precipitate the proteins using a suitable method (e.g., chloroform/methanol precipitation).
-
SDS-PAGE: Resuspend the protein pellet in SDS-PAGE sample buffer and separate the proteins by gel electrophoresis.
-
In-Gel Fluorescence Scanning: Visualize the labeled proteins directly in the gel using a fluorescence gel scanner with the appropriate excitation and emission settings for your chosen fluorophore.
-
Coomassie Staining: After fluorescence scanning, the gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile.
Data Presentation and Interpretation
Quantitative data from protein labeling experiments can be effectively summarized in tables for clear comparison.
| Cell Line | This compound (µM) | Labeling Duration (h) | Relative Fluorescence Intensity |
| HEK293T | 50 | 4 | 1.0 |
| HEK293T | 100 | 4 | 1.8 |
| HEK293T | 200 | 4 | 2.5 |
| HeLa | 100 | 8 | 2.2 |
| HeLa | 100 | 16 | 3.9 |
Table 1: Example data demonstrating the effect of this compound concentration and labeling duration on the relative fluorescence intensity of labeled proteins in two different cell lines.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Low or no labeling | Inefficient metabolic incorporation | Optimize the concentration of this compound and the labeling duration. Ensure the cell culture medium is not deficient in other essential amino acids.[22] |
| Inefficient click reaction | Prepare the CuAAC cocktail fresh. Ensure the reducing agent (TCEP) is active. For SPAAC, consider a longer incubation time or a more reactive cyclooctyne. | |
| High background | Non-specific binding of the probe | Include a "no-click" control (without the copper catalyst or with a non-reactive alkyne). Perform thorough washing steps after the click reaction.[21] |
| Cell toxicity | Titrate the concentration of this compound to find the optimal balance between labeling efficiency and cell viability.[23] | |
| Protein precipitation | Over-labeling of the protein | Reduce the molar excess of the labeling reagent.[24][25] |
Advanced Applications
The ability to specifically label newly synthesized proteins opens up a plethora of advanced applications in proteomics and drug development:
-
Pulse-Chase Analysis: By introducing and then removing this compound from the culture medium, researchers can track the fate of a cohort of proteins over time, providing insights into protein turnover and degradation.
-
Identification of Secreted Proteins: The secretome can be specifically labeled and identified by collecting the culture medium from cells labeled with this compound and performing click chemistry on the collected proteins.
-
Activity-Based Protein Profiling (ABPP): this compound can be incorporated into activity-based probes to identify and characterize active enzymes within a complex proteome.[16]
-
Quantitative Proteomics: In conjunction with mass spectrometry, this labeling technique can be used for the quantitative analysis of protein synthesis under different experimental conditions.[26][27][28]
Conclusion
Protein labeling with this compound, coupled with the versatility of click chemistry, provides a robust and specific method for investigating the dynamic nature of the proteome. By understanding the principles behind metabolic incorporation and bioorthogonal ligation, and by carefully optimizing experimental parameters, researchers can gain valuable insights into a wide range of biological processes. This guide provides the foundational knowledge and practical protocols to successfully implement this powerful technique in your research endeavors.
References
- 1. Bioorthogonal reactions for labeling proteins. | Semantic Scholar [semanticscholar.org]
- 2. Protein Labeling: Methods and Mechanisms - Creative Proteomics [creative-proteomics.com]
- 3. Click Chemistry (CuAAC) and Detection of Tagged de novo Synthesized Proteins in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Non-canonical amino acid labeling in proteomics and biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 15. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 16. mdpi.com [mdpi.com]
- 17. Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Efficient and Site-specific Antibody Labeling by Strain-promoted Azide-alkyne Cycloaddition [jove.com]
- 21. help.lumiprobe.com [help.lumiprobe.com]
- 22. Metabolic labeling of proteins for proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Safety and Optimization of Metabolic Labeling of Endothelial Progenitor Cells for Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 26. Proteomics: Concepts and applications in human medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Proteomics: Technologies and Their Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Advances in targeted proteomics and applications to biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Functionalization of Nanoparticles with 2-(Prop-2-yn-1-yloxy)ethanol
Introduction: The Power of Precision in Nanoparticle Functionalization
In the rapidly evolving fields of targeted drug delivery, advanced diagnostics, and novel therapeutics, the ability to precisely engineer the surface of nanoparticles is paramount. Functionalized nanoparticles serve as versatile platforms, capable of being tailored for specific biological interactions and therapeutic actions. The choice of surface chemistry dictates the nanoparticle's biocompatibility, stability, and its capacity to conjugate with a diverse array of molecules such as proteins, peptides, and nucleic acids.
This guide focuses on the application of 2-(prop-2-yn-1-yloxy)ethanol , a bifunctional linker molecule, for the surface modification of nanoparticles. This molecule possesses a terminal alkyne group, a key component for "click chemistry," and a hydroxyl group that can be adapted for covalent attachment to various nanoparticle surfaces. The alkyne functionality provides a highly specific and efficient handle for subsequent conjugation reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These bioorthogonal reactions are renowned for their high yields, mild reaction conditions, and tolerance of a wide range of functional groups, making them ideal for complex biological applications.
This document provides a comprehensive overview of the principles and detailed protocols for the functionalization of gold, silica, and iron oxide nanoparticles with 2-(prop-2-yn-1-yloxy)ethanol, followed by subsequent conjugation via click chemistry.
Chemical and Physical Properties of 2-(Prop-2-yn-1-yloxy)ethanol
2-(Prop-2-yn-1-yloxy)ethanol, also known as ethylene glycol monopropargyl ether, is a colorless liquid with the chemical formula C₅H₈O₂. Its structure incorporates a propargyl group (containing the reactive alkyne) and a primary alcohol, making it a versatile building block in chemical synthesis.
| Property | Value | Reference |
| CAS Number | 3973-18-0 | |
| Molecular Formula | C₅H₈O₂ | |
| Molecular Weight | 100.12 g/mol | |
| Boiling Point | 80-90 °C at 12-14 Torr | |
| Density | 1.0261 g/cm³ | |
| Solubility | Soluble in water, chloroform, and ethyl acetate. |
Safety and Handling: 2-(Prop-2-yn-1-yloxy)ethanol is harmful if swallowed and may cause skin and eye irritation. It is essential to handle this compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including gloves and safety goggles. Store in a cool, dry place away from heat and open flames.
Core Principles: Functionalization via "Click Chemistry"
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts. The most prominent example for nanoparticle functionalization is the azide-alkyne cycloaddition.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne and an azide in the presence of a copper(I) catalyst. This reaction is highly efficient and specific, proceeding readily in aqueous environments.
Application Notes and Protocols: Mastering Click Chemistry with 2-Propynoxyethanol
<
For: Researchers, scientists, and drug development professionals.
Introduction: The Versatility of 2-Propynoxyethanol in Click Chemistry
Click chemistry has revolutionized the synthesis of complex molecular architectures across various scientific disciplines, from drug discovery to materials science.[1][2] Its principles of reliability, high yield, and biocompatibility have made it an indispensable tool.[3] At the heart of this chemical paradigm is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction celebrated for its efficiency and specificity in forming stable 1,2,3-triazole linkages from terminal alkynes and azides.[4][5][6]
This compound stands out as a particularly valuable building block for CuAAC reactions. Its bifunctional nature, possessing both a terminal alkyne for click ligation and a primary alcohol for further derivatization or for imparting hydrophilicity, offers immense flexibility in molecular design. This guide provides an in-depth exploration of the reaction conditions for successfully employing this compound in click chemistry, offering both foundational knowledge and actionable protocols.
Core Principles: Understanding the CuAAC Reaction with this compound
The CuAAC reaction is a robust and highly regioselective process that exclusively yields the 1,4-disubstituted triazole isomer.[5] The reaction is catalyzed by a Cu(I) species, which can be introduced directly or generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), through the use of a reducing agent like sodium ascorbate.[6][7]
The primary alcohol group in this compound generally does not interfere with the CuAAC reaction, making it a "spectator" functional group that can be leveraged in subsequent synthetic steps. However, the choice of solvent, ligand, and other reaction parameters can be influenced by its presence, particularly when working with sensitive biomolecules.
Below is a diagram illustrating the fundamental workflow of a CuAAC reaction.
Caption: General workflow for a CuAAC reaction.
Optimizing Reaction Conditions for this compound
The success of a CuAAC reaction hinges on the careful selection and optimization of several key parameters. The hydrophilic nature of this compound makes it particularly well-suited for reactions in aqueous environments, which is often a requirement for biological applications.
Catalyst System: The Heart of the Reaction
The catalytic system comprises the copper source, a reducing agent, and a stabilizing ligand.
-
Copper Source: Copper(II) sulfate (CuSO₄) is the most common and convenient precursor due to its stability and solubility in water.[6][7] Copper(I) salts like CuI or CuBr can also be used directly, but are more susceptible to oxidation.[8]
-
Reducing Agent: Sodium ascorbate is the gold standard for reducing Cu(II) to the active Cu(I) state in situ.[6][9] It is mild, water-soluble, and generally does not interfere with common functional groups. A 3- to 10-fold excess of the reducing agent is often recommended to counteract dissolved oxygen which can oxidize the Cu(I) catalyst.[10]
-
Stabilizing Ligand: Ligands are crucial for stabilizing the Cu(I) oxidation state and preventing catalyst disproportionation and oxidation.[8][10] For aqueous reactions involving biomolecules, water-soluble ligands are essential.
-
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine): This is a highly effective and water-soluble ligand that protects the Cu(I) catalyst and can accelerate the reaction.[8][10][11] It is particularly useful in bioconjugation as it minimizes the generation of reactive oxygen species (ROS) that can damage sensitive molecules.[10][11]
-
TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine): While a very effective ligand, TBTA has limited solubility in purely aqueous systems and is more suited for reactions in organic solvents or aqueous/organic mixtures.[7]
-
The general mechanism for the copper-catalyzed reaction is depicted below.
Caption: Simplified mechanism of the CuAAC reaction.
Solvent Selection
The choice of solvent is critical and depends on the solubility of the reactants. Given the hydroxyl group of this compound, it exhibits good solubility in a range of polar solvents.
-
Aqueous Buffers: For bioconjugation, phosphate-buffered saline (PBS) or other biologically compatible buffers (pH 7-8) are ideal.
-
Water/Organic Mixtures: Co-solvents like DMSO, t-BuOH, or ethanol can be used to solubilize hydrophobic azide partners.[12] Mixtures of water and ethanol have been shown to be effective, with some reactions proceeding well even at reflux temperatures in ethanol.[13]
-
Green Solvents: For more environmentally benign processes, solvents like glycerol and deep eutectic solvents (DESs) have been successfully employed for CuAAC reactions.[12]
Reaction Temperature and Time
CuAAC reactions are typically rapid and can often be performed at room temperature, with completion times ranging from minutes to a few hours.[13] For less reactive substrates, gentle heating (e.g., 40-60 °C) can accelerate the reaction.[13] Reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.
Experimental Protocols
The following protocols provide a starting point for performing CuAAC reactions with this compound. Optimization may be required based on the specific azide-containing molecule.
Protocol 1: General Aqueous CuAAC for Bioconjugation
This protocol is designed for the conjugation of this compound to an azide-modified biomolecule in an aqueous buffer.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, oligonucleotide)
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
THPTA stock solution (e.g., 100 mM in water)
-
Sodium Ascorbate stock solution (freshly prepared, e.g., 300 mM in water)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the following in order:
-
Azide-modified biomolecule in PBS buffer.
-
This compound (use a 10-50 fold molar excess over the azide).
-
THPTA solution (to a final concentration of 1-5 mM).
-
CuSO₄ solution (to a final concentration of 0.2-1 mM).
-
-
Vortex Gently: Mix the solution by gentle vortexing or flicking the tube.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM.
-
Incubate: Allow the reaction to proceed at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C for a longer duration (e.g., 12-24 hours). Protect the reaction from light if using fluorescently labeled components.
-
Purification: Purify the resulting triazole conjugate using an appropriate method for your biomolecule, such as size-exclusion chromatography, dialysis, or affinity purification.
Protocol 2: CuAAC in a Water/Organic Co-solvent System
This protocol is suitable for reacting this compound with a more hydrophobic azide-containing small molecule.
Materials:
-
This compound
-
Azide-containing small molecule
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
TBTA (optional, for enhanced catalysis in organic-rich mixtures)
-
Solvent system (e.g., 1:1 mixture of water and t-BuOH or DMSO)
-
Reaction vial with a stir bar
Procedure:
-
Dissolve Reactants: In a reaction vial, dissolve the azide-containing molecule and this compound (1.1 - 1.5 equivalents) in the chosen solvent system.
-
Add Catalyst Components:
-
Add CuSO₄ (1-5 mol%).
-
If using, add TBTA (1-5 mol%).
-
Add sodium ascorbate (5-10 mol%).
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 1-12 hours).
-
Work-up and Purification:
-
Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Data Presentation: Summary of Reaction Parameters
| Parameter | Aqueous Bioconjugation (Protocol 1) | Water/Organic Co-solvent (Protocol 2) | Rationale & Key Considerations |
| Copper Source | CuSO₄ | CuSO₄ or CuI | CuSO₄ is convenient for aqueous systems; CuI can be used in organic solvents. |
| Reducing Agent | Sodium Ascorbate (freshly prepared) | Sodium Ascorbate | Essential for in situ generation of Cu(I) from Cu(II). |
| Ligand | THPTA | TBTA (optional) or none | THPTA is crucial for aqueous stability and biocompatibility. TBTA can enhance rates in organic media. |
| Solvent | Aqueous Buffer (e.g., PBS, pH 7.4) | Water/t-BuOH, Water/DMSO, Ethanol | Choice depends on the solubility of the azide partner. |
| Temperature | Room Temperature (or 4°C) | Room Temperature (can be heated) | Mild conditions are generally sufficient. Heating can be used to accelerate slow reactions. |
| Stoichiometry | 10-50x excess of this compound | 1.1-1.5x excess of one reactant | Excess alkyne drives bioconjugation to completion. Near-stoichiometric amounts for small molecules. |
| Concentration | µM to low mM | 10 mM - 1 M | Bioconjugations are often performed at lower concentrations. |
Beyond Copper: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper catalysis is undesirable due to potential toxicity or interference, particularly in living systems, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a powerful alternative.[14][15][] SPAAC is a metal-free click reaction that utilizes a strained cyclooctyne, which reacts rapidly with an azide.[14][15]
While this compound itself is a terminal alkyne and not suitable for SPAAC, it can be conceptually linked to this methodology. For instance, a molecule of interest could be functionalized with an azide, and then reacted with a cyclooctyne derivative that has been pre-functionalized using this compound via a CuAAC reaction. This highlights the modularity of click chemistry.
Caption: Principle of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Conclusion and Future Outlook
This compound is a highly effective and versatile reagent for Copper-Catalyzed Azide-Alkyne Cycloaddition reactions. Its dual functionality allows for straightforward incorporation of a terminal alkyne into a wide array of molecules, while the hydroxyl group provides a handle for further modification or for enhancing aqueous solubility. By carefully selecting the catalyst system, solvent, and reaction conditions as outlined in this guide, researchers can confidently and efficiently synthesize novel conjugates for applications spanning from the development of targeted therapeutics to the creation of advanced materials. The continued exploration of "green" reaction media and the development of even more efficient catalyst systems will further expand the utility of this powerful click chemistry building block.
References
- 1. Click chemistry: Current developments and applications in drug discovery | Semantic Scholar [semanticscholar.org]
- 2. drpress.org [drpress.org]
- 3. chemistry.illinois.edu [chemistry.illinois.edu]
- 4. bioclone.net [bioclone.net]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 7. broadpharm.com [broadpharm.com]
- 8. confluore.com.cn [confluore.com.cn]
- 9. jenabioscience.com [jenabioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC) | MDPI [mdpi.com]
- 14. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
Application Note & Protocol: High-Efficiency Biomolecule Immobilization using 2-Propynoxyethanol-Mediated Click Chemistry
For: Researchers, scientists, and drug development professionals.
Abstract
The precise and stable immobilization of biomolecules onto solid supports is fundamental to a vast array of biotechnological applications, from diagnostics and biosensing to high-throughput screening and affinity purification. This guide details the use of 2-Propynoxyethanol as a highly efficient and versatile linker for the covalent attachment of biomolecules to surfaces. By leveraging the power of "click chemistry," specifically the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), this methodology offers a robust and bioorthogonal approach to surface functionalization. We will explore the underlying chemical principles, provide detailed, step-by-step protocols for surface modification and biomolecule conjugation, and discuss key applications and troubleshooting strategies.
Introduction: The Rationale for Controlled Biomolecule Immobilization
The functionality of many bio-analytical devices relies on the stable anchoring of biologically active molecules to a solid phase. The ideal immobilization strategy should be robust, specific, and maintain the native conformation and activity of the biomolecule. Traditional methods, such as passive adsorption, can lead to random orientation and denaturation, significantly compromising performance. Covalent attachment strategies offer greater stability, but can be challenging to control, often targeting reactive groups like amines or carboxyls that may be prevalent on a protein's surface, leading to a heterogeneous and often inactive immobilized population.[1][2]
This is where the concept of bioorthogonal chemistry, particularly "click chemistry," provides a significant advantage.[3][] Click reactions are characterized by their high efficiency, selectivity, and compatibility with biological systems.[3] The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prime example, forming a stable triazole linkage between an alkyne and an azide.[][5] this compound, with its terminal alkyne group and a hydroxyl moiety for surface attachment, serves as an excellent linker to introduce the "clickable" alkyne functionality onto a variety of surfaces.
The Chemistry of this compound in Biomolecule Immobilization
The core of this immobilization strategy lies in a two-step process:
-
Surface Functionalization: The hydroxyl group of this compound is used to covalently attach it to a suitably activated surface. This creates a uniform layer of terminal alkyne groups ready for reaction.
-
Biomolecule Conjugation via CuAAC: An azide-modified biomolecule is then specifically and efficiently "clicked" onto the alkyne-functionalized surface in the presence of a copper(I) catalyst.[3][6]
The CuAAC reaction is exceptionally reliable due to its large thermodynamic driving force and the bioorthogonality of the azide and alkyne functional groups, which are largely unreactive within biological systems.[3] This ensures that the conjugation is highly specific, minimizing off-target reactions.[3]
Caption: Workflow for biomolecule immobilization using this compound.
Experimental Protocols
Materials and Reagents
-
Substrate (e.g., glass slides, silicon wafers, polymer films)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
(3-Aminopropyl)triethoxysilane (APTES)
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Anhydrous solvents (e.g., Toluene, DMF)
-
Azide-modified biomolecule of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (optional, but recommended for protecting biomolecules)[7]
-
Phosphate-buffered saline (PBS)
-
Deionized (DI) water
Protocol 1: Surface Functionalization with this compound
This protocol describes the functionalization of a glass or silica surface. Modifications may be necessary for other substrate materials.
-
Surface Cleaning and Activation:
-
Immerse the substrate in Piranha solution for 30-60 minutes to clean and hydroxylate the surface. Safety Note: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).
-
Rinse extensively with DI water and dry under a stream of nitrogen.
-
-
Silanization with APTES:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution for 1-2 hours at room temperature with gentle agitation.
-
Rinse with toluene, followed by ethanol, and then DI water.
-
Cure the silanized surface in an oven at 110°C for 30-60 minutes. This creates a surface rich in primary amine groups.
-
-
Coupling of this compound:
-
Prepare a solution of this compound and a coupling agent (e.g., DCC) in an anhydrous solvent like DMF. The molar ratio of this compound to the coupling agent should be optimized but a 1.2:1 ratio is a good starting point.
-
Immerse the amine-functionalized substrate in this solution and react for 12-24 hours at room temperature.
-
After the reaction, rinse the surface thoroughly with DMF, followed by ethanol and DI water to remove any unreacted reagents.
-
Dry the alkyne-functionalized surface under a stream of nitrogen.
-
Caption: Experimental workflow for surface functionalization.
Protocol 2: Biomolecule Immobilization via CuAAC
-
Prepare Click Chemistry Reagents:
-
Azide-Biomolecule Solution: Dissolve your azide-modified biomolecule in a suitable buffer (e.g., PBS, pH 7.4) to the desired concentration.
-
Copper Sulfate Solution: Prepare a 100 mM stock solution of CuSO₄·5H₂O in DI water.
-
Sodium Ascorbate Solution: Prepare a fresh 1 M stock solution of sodium ascorbate in DI water.
-
(Optional) Ligand Solution: Prepare a 200 mM stock solution of THPTA in DI water.
-
-
Immobilization Reaction:
-
Place the alkyne-functionalized substrate in a reaction vessel.
-
Add the azide-biomolecule solution to cover the surface.
-
Add the click chemistry reagents in the following order, with gentle mixing after each addition:
-
(Optional) THPTA solution to a final concentration of 1-5 mM.
-
Copper sulfate solution to a final concentration of 0.5-2 mM.
-
Sodium ascorbate solution to a final concentration of 5-10 mM.
-
-
Incubate the reaction for 1-4 hours at room temperature, protected from light. The reaction time may need optimization depending on the biomolecule.
-
-
Washing and Storage:
-
After incubation, remove the reaction solution.
-
Wash the surface extensively with PBS containing a mild detergent (e.g., 0.05% Tween-20) to remove non-specifically bound molecules.
-
Rinse thoroughly with DI water.
-
Dry the surface under a stream of nitrogen.
-
Store the functionalized surface under appropriate conditions for the immobilized biomolecule (e.g., hydrated at 4°C).
-
Applications and Data
The versatility of this immobilization technique lends itself to a wide range of applications.
| Application Area | Description | Key Advantages |
| Biosensors | Immobilization of antibodies, enzymes, or nucleic acid probes for the detection of specific analytes.[] | High sensitivity and specificity due to controlled orientation and high loading capacity. |
| Affinity Chromatography | Creation of affinity columns with covalently bound ligands for the purification of target molecules. | Reduced ligand leaching and high binding capacity. |
| Cell Culture Surfaces | Patterning of surfaces with cell-adhesive peptides or growth factors to control cell attachment and behavior.[8] | Precise spatial control over ligand presentation. |
| Drug Delivery | Functionalization of nanoparticles or other drug carriers with targeting ligands. | Stable conjugation and preservation of ligand bioactivity. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Immobilization Efficiency | Incomplete surface functionalization. | Verify each step of the surface functionalization process using appropriate analytical techniques (e.g., contact angle, XPS). |
| Inactive click chemistry reagents. | Use freshly prepared sodium ascorbate solution. Ensure the copper sulfate solution is not contaminated. | |
| Steric hindrance of the biomolecule. | Introduce a PEG spacer in the azide linker of the biomolecule. | |
| High Non-Specific Binding | Insufficient washing. | Increase the number of washing steps and/or the detergent concentration. |
| Hydrophobic interactions. | Include a blocking step with a solution of bovine serum albumin (BSA) or casein after immobilization. | |
| Loss of Biomolecule Activity | Denaturation during immobilization. | Perform the click reaction at a lower temperature (e.g., 4°C). Use a stabilizing ligand like THPTA to protect the biomolecule from copper-induced damage.[6] |
Safety Considerations
-
Always handle Piranha solution with extreme caution in a certified chemical fume hood, wearing appropriate PPE including acid-resistant gloves, apron, and face shield.
-
Consult the Material Safety Data Sheets (MSDS) for all chemicals used, including 2-Propoxyethanol and its synonyms like ethylene glycol propyl ether.[9][10] These documents provide critical information on handling, storage, and disposal.
-
2-Propoxyethanol is a flammable liquid and vapor. Keep away from heat, sparks, and open flames.[9] It may also cause skin and eye irritation.[9][10] Ensure adequate ventilation and wear protective gloves and safety glasses.
Conclusion
The use of this compound as a linker for biomolecule immobilization via click chemistry offers a powerful and reliable method for creating functionalized surfaces. Its key advantages lie in the high efficiency, specificity, and biocompatibility of the CuAAC reaction. By following the detailed protocols and considering the troubleshooting advice provided in this guide, researchers can successfully implement this technique to advance their work in a wide range of biotechnological applications.
References
- 1. Achieving Controlled Biomolecule–Biomaterial Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. open.clemson.edu [open.clemson.edu]
- 3. vectorlabs.com [vectorlabs.com]
- 5. bioclone.net [bioclone.net]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. confluore.com.cn [confluore.com.cn]
- 8. Surface functionalization for protein and cell patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. chemicalbook.com [chemicalbook.com]
Application Note: Synthesis of Advanced PEGylated Bioconjugates Using 2-Propynoxyethanol-Derived Linkers
Abstract
Polyethylene glycol (PEG)ylation is a cornerstone strategy in drug development for enhancing the pharmacokinetic and pharmacodynamic properties of therapeutic molecules. This application note provides a detailed guide to the synthesis of PEGylated compounds utilizing linkers derived from 2-Propynoxyethanol. We delve into the principles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier "click chemistry" reaction, offering a robust and high-yield pathway for bioconjugation. This document furnishes researchers with both the theoretical underpinnings and detailed, field-tested protocols for synthesizing alkyne-functionalized PEG and conjugating it to azide-modified biomolecules, complete with characterization and validation workflows.
Introduction: The Power of Precise PEGylation
PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a molecule, is a clinically validated method to improve the therapeutic profile of biologics, peptides, and small molecules. The benefits are significant and include:
-
Extended Circulatory Half-Life: The increased hydrodynamic radius of the PEGylated molecule reduces renal clearance.
-
Reduced Immunogenicity: The PEG chain can mask epitopes on the therapeutic, diminishing immune responses.
-
Enhanced Solubility and Stability: PEGylation can improve the solubility of hydrophobic drugs and protect them from enzymatic degradation.
Traditional PEGylation methods often relied on reactions with functional groups like primary amines (lysine residues), which can be indiscriminate and lead to heterogeneous products with varying activity. Modern bioconjugation demands precision. The advent of bioorthogonal "click chemistry" has revolutionized the field, allowing for site-specific, efficient, and high-yield conjugation under biocompatible conditions. The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of this class of reactions, forming a stable triazole linkage between an alkyne and an azide.
This compound serves as an excellent and cost-effective starting material for introducing the requisite terminal alkyne group onto a PEG chain, preparing it for highly efficient CuAAC reactions.
The Chemical Core: Azide-Alkyne Click Chemistry
The foundation of the protocols described herein is the reaction between an azide and a terminal alkyne. This reaction can be performed in two primary ways: through copper catalysis (CuAAC) or, if a specialized strained alkyne is used, in a catalyst-free manner (Strain-Promoted Azide-Alkyne Cycloaddition, or SPAAC).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the gold standard for its speed, specificity, and high yields. The reaction involves the copper(I)-catalyzed formation of a 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide.
-
Mechanism: The process is initiated by the formation of a copper(I)-acetylide intermediate. This complex then reacts with the azide, leading to a six-membered metallacycle intermediate which, upon rearrangement and protonolysis, releases the stable triazole product and regenerates the catalyst.
-
Causality of Components:
-
Copper(I) Source: Typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). This is crucial because Cu(I) is unstable and readily oxidizes.
-
Ligand: A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or bathocuproine disulfonate (BCS), is essential. It protects the Cu(I) catalyst from oxidation and disproportionation and prevents catalyst-mediated damage to sensitive biomolecules like proteins.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For applications where copper is cytotoxic or could damage the target molecule, SPAAC provides a powerful alternative. This reaction uses a strained cyclooctyne (e.g., DBCO, DIBO) instead of a terminal alkyne like the one derived from this compound. The ring strain of the cyclooctyne provides the activation energy to drive the reaction forward without a catalyst. While this guide focuses on the use of this compound for CuAAC, understanding SPAAC is critical for a comprehensive approach to modern PEGylation.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Propynoxyethanol Click Chemistry Reactions
Welcome to the technical support center for optimizing reaction yields in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 2-Propynoxyethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maximizing the efficiency and purity of your click chemistry conjugations.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of the click reaction with this compound?
The click reaction with this compound is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3] It involves the formation of a stable 1,2,3-triazole ring by reacting the terminal alkyne of this compound with an azide-functionalized molecule in the presence of a copper(I) catalyst.[2][4] This reaction is highly efficient, specific, and bio-orthogonal, meaning it does not interfere with most biological functional groups.[5][6]
Q2: What is the active copper species in the CuAAC reaction, and how is it generated?
The active catalyst is the Cu(I) oxidation state.[1][5] However, Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[5][7] Therefore, the reaction is typically performed in two ways:
-
Directly using a Cu(I) salt: Commercially available Cu(I) salts like cuprous bromide (CuBr) or cuprous iodide (CuI) can be used. However, their instability can be a drawback.[1]
-
In situ reduction of a Cu(II) salt: A more common and reliable method is to generate Cu(I) in the reaction mixture by reducing a Cu(II) salt, such as copper(II) sulfate (CuSO₄), with a reducing agent.[1][8][9][10] The most widely used reducing agent is sodium ascorbate.[1][11][12]
Q3: Why is a ligand necessary for my this compound click reaction, and which one should I choose?
Ligands are crucial for stabilizing the active Cu(I) catalyst, preventing its oxidation and disproportionation.[5][7][11] They also enhance the reaction rate and can improve the solubility of the copper catalyst.[5][11] The choice of ligand depends on the solvent system:
-
For organic solvents: Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.[13][14]
-
For aqueous or partially aqueous systems: The water-soluble ligand Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is highly effective and is recommended for bioconjugation reactions to protect sensitive biomolecules.[5][13][14][15] Other water-soluble ligands like BTTAA are also available and can offer benefits such as lower cytotoxicity.[7][13][15]
Troubleshooting Guide
This section addresses common issues encountered during this compound click chemistry experiments and provides actionable solutions.
Problem 1: Low or No Product Yield
A low or non-existent yield of the desired triazole product is the most frequent issue. The following flowchart outlines a systematic approach to troubleshooting this problem.
Problem 2: Presence of Side Products and Impurities
The formation of side products can complicate purification and reduce the yield of the desired product.
| Side Product/Impurity | Cause | Solution |
| Alkyne Homo-coupling (Glaser Coupling) | Oxidation of the Cu(I) catalyst to Cu(II) in the presence of oxygen. | Thoroughly degas all solutions and maintain an inert atmosphere (nitrogen or argon) during the reaction.[11] |
| Phenol from Propargyl Ether Cleavage | A potential side reaction for aromatic propargyl ethers, especially at elevated temperatures.[16] | If possible, run the reaction at room temperature. Monitor the reaction for the formation of the corresponding phenol. |
| Unreacted Starting Materials | Incomplete reaction due to issues outlined in "Problem 1". | Refer to the troubleshooting workflow for low or no product yield. |
| Copper Contamination in Final Product | Residual copper from the catalyst. | Purify the product by washing with a solution of a chelating agent like EDTA or by using a copper-scavenging resin.[17] |
Problem 3: Reaction with Sensitive Biomolecules Leads to Degradation
When working with sensitive biomolecules like proteins or peptides, degradation can be a significant issue.
-
Cause: Reactive oxygen species (ROS) can be generated by the reaction of Cu(II) and sodium ascorbate, leading to the oxidation of amino acid residues such as histidine, methionine, and cysteine.[5][11][12]
-
Solution:
-
Use a biocompatible, water-soluble ligand like THPTA at a 5:1 ligand-to-copper ratio to protect the biomolecule.[5][11][12][17]
-
Add aminoguanidine to the reaction mixture to scavenge reactive byproducts of ascorbate oxidation.[12][17]
-
Ensure thorough degassing to minimize oxygen in the reaction.[11]
-
Avoid Tris buffer as it can inhibit the reaction by chelating copper.[12]
-
Experimental Protocols
General Protocol for CuAAC Reaction with this compound
This protocol provides a starting point for the click reaction between this compound and an azide-containing molecule in an aqueous/organic solvent mixture.
References
- 1. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 2. labinsights.nl [labinsights.nl]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. creativepegworks.com [creativepegworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. vectorlabs.com [vectorlabs.com]
- 8. Click Chemistry [organic-chemistry.org]
- 9. broadpharm.com [broadpharm.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. benchchem.com [benchchem.com]
- 15. Auxiliary Cu(I) Click Reagents - Jena Bioscience [jenabioscience.com]
- 16. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
Troubleshooting low efficiency in 2-Propynoxyethanol bioconjugation
A Senior Application Scientist's Guide to Troubleshooting Low Efficiency
Welcome to the technical support center for 2-Propynoxyethanol bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and optimize the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), commonly known as "click chemistry," for creating robust bioconjugates. As Senior Application Scientists, we understand that low reaction efficiency can be a significant bottleneck. This resource provides a systematic approach to diagnosing and resolving the underlying causes.
Troubleshooting Guide: From Low Yield to High Success
Low efficiency in bioconjugation is a frequent challenge that can stem from several factors related to the catalyst system, reaction conditions, reagent quality, or the biomolecules themselves.[1] This guide provides a structured approach to identifying and solving these issues.
Diagram: Troubleshooting Workflow for Low Conjugation Efficiency
References
Technical Support Center: Purification of 2-Propynoxyethanol Reaction Products
Welcome to the technical support center for the purification of 2-propynoxyethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this versatile building block. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical experience.
I. Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, offering explanations for their causes and actionable solutions.
Issue 1: Incomplete Separation of this compound from Starting Materials (Propargyl Alcohol and Ethylene Glycol)
Question: I'm having difficulty separating my desired product, this compound, from unreacted propargyl alcohol and ethylene glycol using standard distillation. What could be the cause, and how can I improve the separation?
Answer:
This is a common challenge stemming from the close boiling points of the components and the potential for azeotrope formation.
Causality:
-
Close Boiling Points: Propargyl alcohol (boiling point: 114-115 °C), this compound (boiling point: ~156 °C), and ethylene glycol (boiling point: 197.3 °C) have boiling points that, while distinct, can make sharp separation by simple distillation difficult, especially if the reaction conversion was low.
-
Azeotrope Formation: Glycol ethers can form azeotropes with water and potentially with alcohols, which are mixtures that boil at a constant temperature and have a fixed composition.[1] If water is present in your reaction mixture, it can complicate the distillation profile.
Solutions:
-
Fractional Distillation: A simple distillation setup may not have enough theoretical plates for this separation. Employing a fractional distillation column (e.g., Vigreux, Raschig ring-packed, or bubble-cap) will significantly enhance separation efficiency by providing a larger surface area for repeated vaporization-condensation cycles.
-
Vacuum Distillation: Lowering the pressure of the distillation apparatus will reduce the boiling points of all components, potentially increasing the boiling point differences and improving separation. This is particularly useful for heat-sensitive compounds.
-
Extractive Distillation: This technique involves adding a high-boiling, non-volatile solvent (the "entrainer") to the mixture to alter the relative volatilities of the components. For glycol ether purification, agents like dimethylsulfoxide (DMSO) or sulfolane can be effective.[1] The entrainer selectively interacts with one component, increasing its effective boiling point and allowing the other to distill more easily.
-
Aqueous Workup Prior to Distillation: Performing a water wash of the crude reaction mixture can help remove the highly water-soluble ethylene glycol. Be mindful that this compound also has some water solubility.[2] Subsequent separation of the organic layer and drying with a suitable agent (e.g., anhydrous magnesium sulfate or sodium sulfate) before distillation is crucial.
Issue 2: Presence of Colored Impurities in the Final Product
Question: After distillation, my this compound is a yellow or brownish color, not the expected colorless liquid. What causes this discoloration, and how can I remove it?
Answer:
The presence of color often indicates the formation of polymeric or degradation byproducts.
Causality:
-
Polymerization of Propargyl Alcohol: Propargyl alcohol is known to be unstable and can polymerize, especially at elevated temperatures or in the presence of certain metals.[3][4] This can lead to the formation of colored, high-molecular-weight impurities.
-
Side Reactions: The synthesis of this compound can be accompanied by side reactions, such as the formation of di-alkylation products or other ethers, which may be colored or degrade to colored compounds under distillation conditions.
Solutions:
-
Activated Carbon Treatment: Before distillation, treating the crude product with activated carbon can effectively adsorb many colored impurities. Stir the crude product with a small amount of activated carbon for a period, then filter it before proceeding with distillation.
-
Column Chromatography: For high-purity applications, column chromatography is a highly effective method for removing colored impurities and other closely related byproducts.[5][6]
-
Control of Reaction and Distillation Temperature: To minimize the formation of these impurities in the first place, it is crucial to carefully control the reaction temperature and avoid excessive heat during distillation. Using vacuum distillation can help lower the required temperature.
Issue 3: Low Overall Yield After Purification
Question: My final isolated yield of this compound is significantly lower than expected based on the initial reaction conversion. Where might I be losing my product during the purification process?
Answer:
Product loss can occur at multiple stages of the purification workflow. A systematic review of your procedure is necessary to identify the source of the loss.
Causality & Solutions:
-
Inefficient Extraction: If an aqueous workup is performed, multiple extractions with an appropriate organic solvent are necessary to recover the this compound from the aqueous phase, given its partial water solubility.[2] Ensure you are using a sufficient volume of solvent and performing at least three extractions.
-
Adsorption onto Drying Agents: While necessary, drying agents like anhydrous sodium sulfate can adsorb some of your product. To minimize this, wash the drying agent with a small amount of fresh, dry solvent after the initial drying period and combine the washings with your main product solution.
-
Loss During Solvent Removal: When removing solvents using a rotary evaporator, be cautious not to use excessively high temperatures or low pressures, which could lead to the co-evaporation of your relatively volatile product.
-
Incomplete Elution from Chromatography Column: If using column chromatography, ensure the mobile phase polarity is increased sufficiently to elute all of the desired product. Monitor the elution process using Thin Layer Chromatography (TLC) to confirm that all of the product has been collected.[7]
-
Mechanical Losses: Be mindful of product loss during transfers between flasks and other glassware. Rinsing glassware with a small amount of solvent and adding it to the bulk solution can help mitigate these losses.
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the purification of this compound.
General Purification Strategy
Question: What is the most robust and generally applicable purification strategy for this compound?
Answer:
A multi-step approach is often the most effective for achieving high purity.
-
Aqueous Workup: Begin with a water wash to remove highly polar impurities like unreacted ethylene glycol and any inorganic salts from the catalyst.
-
Drying: Thoroughly dry the organic layer with an anhydrous salt such as magnesium sulfate or sodium sulfate.
-
Fractional Vacuum Distillation: This is the primary and most efficient method for purifying this compound on a larger scale.
-
Column Chromatography: For applications requiring the highest purity, column chromatography can be employed as a final polishing step after distillation, or as the primary purification method for smaller scale reactions.[5][6][7]
Analytical Characterization
Question: How can I confirm the purity and identity of my final this compound product?
Answer:
Several analytical techniques are essential for characterizing your purified product:
-
Gas Chromatography (GC): GC is an excellent method for determining the purity of volatile compounds like this compound. The presence of a single major peak indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule. The spectra should be clean and match the expected chemical shifts and coupling patterns for this compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the alkyne C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), the C-O ether stretch (~1100 cm⁻¹), and the O-H stretch of the alcohol (~3400 cm⁻¹, broad).
-
Mass Spectrometry (MS): MS will provide the molecular weight of the compound, further confirming its identity.[8]
Safety Considerations
Question: What are the key safety precautions I should take when handling and purifying this compound and its precursors?
Answer:
Safety is paramount when working with these chemicals.
-
Propargyl Alcohol: This starting material is toxic, flammable, and highly reactive.[3][4] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Ethylene Oxide (if used in synthesis): Ethylene oxide is a known carcinogen and is extremely flammable and reactive. Its use requires specialized equipment and stringent safety protocols.[9][10]
-
This compound: This product is an eye irritant.[11] Handle with care and wear appropriate PPE.
-
General Precautions: Avoid heat, sparks, and open flames.[4] Ensure all glassware is properly secured and that distillation setups are assembled correctly to prevent leaks.
III. Experimental Protocols & Data
Protocol 1: Purification by Fractional Vacuum Distillation
-
Setup: Assemble a fractional distillation apparatus with a Vigreux or packed column, a condenser, a receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.
-
Charging the Flask: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.
-
Applying Vacuum: Gradually reduce the pressure in the system to the desired level.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect and discard any initial low-boiling fractions (forerun), which may contain residual solvents or more volatile impurities.
-
Product Collection: Collect the fraction that distills at the expected boiling point of this compound at the given pressure.
-
Shutdown: Once the product has been collected, remove the heat source and allow the system to cool before slowly releasing the vacuum.
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes) and carefully pack it into a chromatography column.
-
Equilibration: Equilibrate the packed column by running the initial mobile phase (e.g., 9:1 hexanes:ethyl acetate) through it.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase and carefully load it onto the top of the silica gel bed.[7]
-
Elution: Begin eluting with the initial mobile phase, gradually increasing the polarity (e.g., by increasing the proportion of ethyl acetate) to move the desired compound down the column.[7]
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
TLC Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₅H₈O₂ | 100.12 | ~156 |
| Propargyl Alcohol | C₃H₄O | 56.06 | 114-115 |
| Ethylene Glycol | C₂H₆O₂ | 62.07 | 197.3 |
Note: The boiling point of this compound is an approximation and will be lower under vacuum.
IV. Visualizations
Purification Workflow Diagram
Caption: A typical workflow for the purification of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common purification issues.
V. References
-
2-PROPOXYETHANOL synthesis - ChemicalBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 7). Retrieved January 2, 2026, from --INVALID-LINK--
-
Purification strategies for Propargyl-PEG8-bromide conjugates - Benchchem. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
The Gold-Catalyzed Rearrangement of Propargyl Alcohols - Prezi. (2018, August 31). Retrieved January 2, 2026, from --INVALID-LINK--
-
2-Phenoxyethanol - American Chemical Society. (2023, May 1). Retrieved January 2, 2026, from --INVALID-LINK--
-
Safety and Handling Measures for Propargyl Alcohol - Rawsource. (2025, January 29). Retrieved January 2, 2026, from --INVALID-LINK--
-
Common Name: PROPARGYL ALCOHOL HAZARD SUMMARY - NJ.gov. (2004, November). Retrieved January 2, 2026, from --INVALID-LINK--
-
Practical Highly Enantioselective Synthesis of Terminal Propargylamines. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Ethanol, 2-propoxy- - NIST WebBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
2-Propoxyethanol, 98%, pure - Fisher Scientific. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Ethanol, 2-propoxy- - NIST WebBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation - Sciforum. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Supplementary Information for - Connecting Molecule Oxidation to Single Crystal Structural and Charge Transport Properties in Rubrene Derivatives - The Royal Society of Chemistry. (2014). Retrieved January 2, 2026, from --INVALID-LINK--
-
2-Propoxyethanol - Solubility of Things. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Ethanol, 2-propoxy- - NIST WebBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Ethanol, 2-propoxy-: Human health tier II assessment. (2012, December 7). Retrieved January 2, 2026, from --INVALID-LINK--
-
2-Propoxyethanol, 98%, pure 1 kg | Buy Online | Thermo Scientific Chemicals | thermofisher.com. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
ethylene-oxide.pdf - OSHA. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Ethylene Oxide Standard Operating Procedure Template - Environmental Health & Safety. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate - NCBI. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
US5151160A - Dehydration of 2-methoxyethanol by extractive distillation - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
CN102115431A - Synthesis method of 2, 2-ethoxyethanol - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
CN105348052A - Synthesis process of 2-propoxy-chloroethane - Google Patents. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Industrial Solvents & Intermediates: The Versatility of 2-Propoxyethanol. (2025, November 6). Retrieved January 2, 2026, from --INVALID-LINK--
-
Ethanol, 2-propoxy- - NIST WebBook. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
2-Propoxyethanol / Ethylene Glycol Monopropyl Ether CAS 2807-30-9. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
2-Propoxyethanol CAS No 6881-94-3. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Understanding 2-Propoxyethanol: Applications and Sourcing for Industry. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
Glycol monopropyl ether | C5H12O2 | CID 17756 - PubChem - NIH. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. US5151160A - Dehydration of 2-methoxyethanol by extractive distillation - Google Patents [patents.google.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. rawsource.com [rawsource.com]
- 4. nj.gov [nj.gov]
- 5. prezi.com [prezi.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Ethanol, 2-propoxy- [webbook.nist.gov]
- 9. osha.gov [osha.gov]
- 10. ehs.unm.edu [ehs.unm.edu]
- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]
Technical Support Center: A Guide to Reactions with 2-Propynoxyethanol
Welcome to the technical support center for 2-Propynoxyethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of working with this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize byproducts, ensuring the integrity and success of your experiments.
Section 1: Troubleshooting Guide for this compound Reactions
This section addresses specific issues that may arise during the synthesis and application of this compound, offering explanations grounded in chemical principles and providing actionable protocols.
Problem: Low Yield and Presence of Multiple Spots on TLC During Synthesis of this compound
Question: I am synthesizing this compound via Williamson ether synthesis from ethylene glycol and propargyl bromide, but I am observing a low yield of my desired product and multiple spots on my TLC plate. What are the likely byproducts and how can I minimize them?
Answer:
The Williamson ether synthesis, while a robust method for forming ethers, can be prone to side reactions, especially when using a diol like ethylene glycol.[1][2] The primary competing reactions are elimination and over-alkylation.
Plausible Byproducts and Their Formation Mechanisms:
-
1,2-bis(prop-2-yn-1-yloxy)ethane (Di-propargylated Product): This is a common byproduct resulting from the reaction of both hydroxyl groups of ethylene glycol with propargyl bromide.
-
Propargyl Alcohol: Formed via the dehydrobromination of propargyl bromide, an E2 elimination reaction favored by a strong, sterically hindered base.[3]
-
Di(prop-2-yn-1-yl) ether: Can form from the reaction of the propargyl alkoxide (formed in situ) with another molecule of propargyl bromide.
Visualizing the Reaction Pathways:
Caption: Synthetic pathways in the Williamson ether synthesis of this compound.
Troubleshooting and Minimization Strategies:
To favor the formation of the mono-alkylation product, this compound, and minimize byproducts, consider the following experimental modifications:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a large excess of ethylene glycol (5-10 equivalents). | Increases the statistical probability of propargyl bromide reacting with an unreacted ethylene glycol molecule rather than the mono-substituted product. |
| Base Addition | Add the base portion-wise to a solution of ethylene glycol before adding propargyl bromide. | This ensures the generation of the mono-anion of ethylene glycol and minimizes the presence of a highly basic environment that could favor elimination.[4] |
| Temperature | Maintain a low to moderate reaction temperature (e.g., 0 °C to room temperature). | Higher temperatures can favor the elimination reaction (E2) over the substitution reaction (SN2).[1] |
| Solvent | Use a polar aprotic solvent such as THF or DMF. | These solvents effectively solvate the cation of the base, leaving a more reactive "naked" alkoxide nucleophile.[4] |
Experimental Protocol: Optimized Synthesis of this compound
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add a 5-fold molar excess of ethylene glycol dissolved in anhydrous THF.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add sodium hydride (NaH, 1.1 equivalents) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 1 hour after the addition is complete to ensure complete formation of the mono-alkoxide.
-
Add propargyl bromide (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate pure this compound.
Problem: Formation of an Insoluble Precipitate During a Copper-Catalyzed Reaction
Question: I am using this compound in a copper-catalyzed reaction, such as a "click" reaction or a Glaser-Hay coupling, and I observe the formation of an insoluble precipitate, leading to a low yield of my desired product. What is this precipitate and how can I avoid its formation?
Answer:
The terminal alkyne in this compound is susceptible to oxidative homocoupling in the presence of a copper(I) catalyst and an oxidant (often atmospheric oxygen), a reaction known as the Glaser or Glaser-Hay coupling.[5][6] This results in the formation of a symmetrical 1,3-diyne, which may be insoluble in your reaction medium, leading to the observed precipitate.
Byproduct Formation Mechanism (Glaser-Hay Coupling):
Caption: Mechanism of Glaser-Hay homocoupling of this compound.
Troubleshooting and Minimization Strategies:
To suppress the Glaser-Hay coupling and favor your desired reaction, consider the following:
| Parameter | Recommendation | Rationale |
| Atmosphere | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the presence of oxygen, which is the primary oxidant for the homocoupling reaction.[7] |
| Ligands | Use a ligand that stabilizes the copper(I) oxidation state, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for click chemistry. | These ligands can accelerate the desired cycloaddition and reduce the propensity for oxidative side reactions.[7] |
| Reducing Agent | In copper-catalyzed azide-alkyne cycloaddition (CuAAC), ensure a sufficient amount of a reducing agent like sodium ascorbate is present. | This helps to maintain the copper in its active Cu(I) state and minimizes the Cu(II) species that can promote oxidative side reactions. |
| Reaction Time | Monitor the reaction closely and stop it once the starting material is consumed. | Prolonged reaction times can increase the likelihood of byproduct formation. |
Experimental Protocol: Minimizing Homocoupling in a CuAAC Reaction
-
Degas all solvents and solutions by sparging with nitrogen or argon for at least 30 minutes before use.
-
To a reaction vessel under an inert atmosphere, add your azide, this compound (1.1 equivalents), and a copper(I) stabilizing ligand such as THPTA (0.1 equivalents) in a suitable solvent (e.g., a mixture of water and t-butanol).
-
In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 equivalents) and sodium ascorbate (0.2 equivalents) in degassed water.
-
Add the copper/ascorbate solution to the reaction mixture and stir at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, proceed with your workup, which may include the removal of copper using a chelating agent like EDTA.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the characteristic 1H NMR, 13C NMR, and IR peaks for this compound?
A1: The following are the expected spectral data for this compound:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm):
-
4.21 (d, J = 2.4 Hz, 2H, -O-CH₂ -C≡CH)
-
3.75 (t, J = 4.6 Hz, 2H, -O-CH₂ -CH₂-OH)
-
3.65 (t, J = 4.6 Hz, 2H, -O-CH₂-CH₂ -OH)
-
2.45 (t, J = 2.4 Hz, 1H, -C≡CH )
-
~2.0-3.0 (br s, 1H, -OH) - Note: The chemical shift and appearance of the hydroxyl proton can vary depending on concentration and solvent.[8]
-
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm):
-
79.8 (-C ≡CH)
-
74.8 (-C≡CH )
-
71.5 (-O-CH₂ -CH₂-OH)
-
61.8 (-O-CH₂-CH₂ -OH)
-
58.7 (-O-CH₂ -C≡CH)
-
-
FTIR (neat, cm⁻¹):
-
~3400 (broad, O-H stretch)
-
~3300 (sharp, ≡C-H stretch)
-
~2920, 2870 (C-H sp³ stretch)
-
~2110 (C≡C stretch, weak)
-
~1100 (C-O stretch)
-
Q2: I suspect my this compound has degraded. What are the likely degradation products and how can I detect them?
A2: this compound can be susceptible to polymerization or oligomerization, especially if stored improperly (e.g., at elevated temperatures or in the presence of basic impurities). This can lead to the formation of a viscous liquid or solid material. Additionally, under certain conditions, it can isomerize to the corresponding allene or undergo other rearrangements.
Detection of these byproducts can be achieved using the following methods:
-
GC-MS: This is an excellent technique to separate and identify volatile impurities and degradation products.[9] The mass spectra of oligomers would show repeating units.
-
NMR Spectroscopy: The appearance of new signals in the ¹H or ¹³C NMR spectrum, particularly a broadening of peaks or the disappearance of the characteristic alkyne signals, can indicate polymerization.
-
FTIR Spectroscopy: A decrease in the intensity or disappearance of the sharp ≡C-H stretch around 3300 cm⁻¹ and the C≡C stretch around 2110 cm⁻¹ would suggest a reaction involving the alkyne functionality.
Q3: Can I use this compound in a Sonogashira coupling reaction? What are the potential complications?
A3: Yes, this compound can be used as the alkyne component in a Sonogashira coupling.[10][11] However, there are a few potential complications to be aware of:
-
Homocoupling (Glaser Coupling): As with other copper-catalyzed reactions, the Sonogashira coupling, which typically uses a copper co-catalyst, can lead to the formation of the homocoupled diyne byproduct.[11] This can be minimized by using copper-free Sonogashira conditions or by carefully controlling the reaction conditions (e.g., using an excess of the alkyne, slow addition of the aryl/vinyl halide).
-
Reaction with the Hydroxyl Group: The free hydroxyl group in this compound can potentially coordinate to the metal catalysts or react with the base used in the reaction. While generally well-tolerated, for sensitive substrates, protection of the hydroxyl group as a silyl ether (e.g., TBDMS) may be necessary.
-
Catalyst Poisoning: If the starting materials or solvents are not sufficiently pure, impurities can poison the palladium catalyst, leading to a sluggish or incomplete reaction.
Troubleshooting a Failing Sonogashira Reaction:
If you are experiencing issues with a Sonogashira coupling involving this compound, consider the following:
-
Ensure all reagents and solvents are anhydrous and degassed.
-
Use a reliable palladium source and phosphine ligand.
-
Consider using a copper-free protocol to avoid homocoupling.
-
If the reaction is still not proceeding, try protecting the hydroxyl group of this compound.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Adapting the Glaser Reaction for Bioconjugation: Robust Access to Structurally Simple, Rigid Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Optimization of Solid-Supported Glaser-Hay Reactions in the Microwave - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Solubility of 2-Propynoxyethanol Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and practical solutions for a common yet critical challenge in bioconjugation and small molecule development: the poor aqueous solubility of 2-Propynoxyethanol conjugates. As a versatile linker, this compound provides a terminal alkyne handle for covalent modification via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] However, when conjugated to hydrophobic molecules such as certain peptides, small molecule drugs, or fluorescent dyes, the resulting product often exhibits limited solubility in aqueous media, complicating purification, formulation, and downstream applications.[3][4]
This document is structured as a series of questions and answers to directly address the issues you may be encountering in the lab. We will explore the causative factors behind poor solubility and provide scientifically-grounded, actionable strategies to overcome this hurdle, ensuring your experiments and development pipelines proceed efficiently.
Troubleshooting and Strategic Solutions
Q1: My newly synthesized this compound conjugate has crashed out of my aqueous reaction buffer. What are the immediate troubleshooting steps, and what is the likely cause?
A: The precipitation of your conjugate is a clear indicator that its solubility limit has been exceeded in the current buffer system. This is a frequent observation when a small, water-soluble linker like this compound[5] is attached to a significantly larger, hydrophobic molecule. The overall physicochemical properties of the conjugate are dominated by the larger, poorly soluble partner, leading to aggregation and precipitation.[3]
Immediate Troubleshooting Steps:
-
Sonication & Gentle Warming: Briefly sonicate the sample or warm it gently (e.g., to 30-40°C). This can sometimes redissolve metastable precipitates, but be cautious, as excessive heat can degrade your molecule.
-
pH Adjustment: If your conjugate contains ionizable groups (e.g., carboxylic acids or amines), its solubility will be highly pH-dependent.[6][7] Adjusting the pH away from the molecule's isoelectric point (pI) can increase its net charge and enhance solubility. For acidic molecules, increase the pH; for basic molecules, decrease it.
-
Addition of a Co-solvent: Introduce a small percentage (e.g., 5-10%) of a water-miscible organic solvent like DMSO, DMF, ethanol, or acetonitrile. This can often rescue a precipitated product by disrupting hydrophobic interactions.[7][8]
While these are immediate fixes, the underlying issue is the inherent low solubility of your conjugate. For a robust, long-term solution, you must either modify the molecule's structure or develop a more suitable formulation.
Q2: How can I proactively design and modify my conjugate to ensure better aqueous solubility from the start?
A: Modifying the chemical structure of the conjugate is a powerful strategy to fundamentally improve its solubility. The two most effective and widely adopted approaches are PEGylation and the incorporation of ionizable functional groups.
PEGylation is the covalent attachment of polyethylene glycol (PEG) chains to a molecule.[][10] This process has become a cornerstone technology in drug development for enhancing the solubility and pharmacokinetic properties of therapeutic molecules.[11][12]
The Causality Behind the Method: The remarkable effectiveness of PEGylation stems from the inherent properties of the PEG polymer.[11]
-
Inherent Hydrophilicity: The repeating oxyethylene units of PEG form extensive hydrogen bonds with water molecules, effectively creating a "hydrophilic cloud" around the conjugate.[10][11]
-
Increased Hydrodynamic Volume: The PEG chain is highly flexible and dynamic in solution, increasing the molecule's overall size. This steric shielding can prevent the hydrophobic cores of the conjugates from interacting with each other, thus inhibiting aggregation.[10]
-
Masking Hydrophobicity: The PEG chain physically masks the hydrophobic surface of the drug or peptide, presenting a hydrophilic interface to the aqueous solvent.
Below is a diagram illustrating how PEGylation enhances solubility.
Caption: PEG chains create a hydrophilic shield, preventing aggregation.
Experimental Protocol: Introducing a PEG Spacer
Instead of conjugating directly to this compound, use a bifunctional linker that contains a PEG chain and a terminal alkyne.
-
Reagent Selection: Choose an Alkyne-PEG-NHS ester linker (e.g., Alkyne-PEG4-NHS ester). The NHS ester will react with a primary amine on your molecule of interest, while the alkyne provides the handle for subsequent click chemistry.
-
Dissolution: Dissolve your amine-containing molecule (e.g., peptide, protein) in a suitable buffer (e.g., 100 mM sodium bicarbonate, pH 8.3). Dissolve the Alkyne-PEG-NHS ester in a minimal amount of anhydrous DMSO.
-
Conjugation: Add the Alkyne-PEG-NHS ester solution dropwise to the stirring protein/peptide solution. A typical molar ratio is 10-20 fold molar excess of the PEG linker to the protein.
-
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C.
-
Purification: Remove the excess, unreacted PEG linker using size exclusion chromatography (SEC) or dialysis.
-
Validation: The resulting PEGylated molecule, now containing a terminal alkyne, can be used in subsequent conjugation reactions. Its solubility should be markedly improved.
Data Presentation: Impact of PEG Chain Length
| PEG Linker | Number of Oxyethylene Units | Approximate Increase in Solubility | Notes |
| Alkyne-PEG4-X | 4 | 10-50 fold | Good for moderate solubility issues. |
| Alkyne-PEG8-X | 8 | 50-200 fold | Balances solubility enhancement with added mass. |
| Alkyne-PEG12-X | 12 | >200 fold | Significant improvement, but may impact bioactivity. |
| Alkyne-PEG24-X | 24 | Substantial | Often used for biologics to improve half-life.[13] |
Note: "X" represents a reactive group like an NHS ester. The solubility increase is highly dependent on the parent molecule.
Neutral organic compounds are often hydrophobic and poorly soluble in water.[14] Introducing functional groups that can be ionized (i.e., carry a positive or negative charge) dramatically increases aqueous solubility by promoting strong electrostatic interactions with polar water molecules.[15]
The Causality Behind the Method: The solubility of ionizable compounds is governed by the Henderson-Hasselbalch equation.[16]
-
Acidic Groups (-COOH): At a pH above their pKa, carboxylic acid groups are deprotonated to form carboxylates (-COO⁻). This negative charge allows for strong ion-dipole interactions with water, disrupting the crystal lattice of the solid and favoring dissolution.
-
Basic Groups (-NH₂): At a pH below their pKa, amine groups are protonated to form ammonium ions (-NH₃⁺). This positive charge similarly enhances interactions with water.
By incorporating such a group into your conjugate, you can tune its solubility by adjusting the pH of the solution.[17]
Experimental Protocol: Using a Carboxylate-Containing Linker
-
Reagent Selection: Instead of this compound, use a linker that contains an alkyne, a reactive handle, and an ionizable group. For example, an Alkyne-PEG-COOH linker can be activated to an NHS ester for reaction with an amine, leaving a terminal carboxylic acid.
-
Activation & Conjugation: Follow standard carbodiimide chemistry (e.g., using EDC/Sulfo-NHS) to activate the carboxylic acid on the linker and react it with your target molecule.
-
Purification: Purify the resulting conjugate using reverse-phase HPLC or other appropriate chromatographic methods.[18]
-
Solubility Testing: Dissolve the purified conjugate in buffers of varying pH (e.g., pH 5.0, 7.4, and 9.0) to observe the dramatic effect of ionization on solubility. You should see significantly higher solubility at pH values above the pKa of the newly introduced carboxyl group.
Q3: My project does not allow for structural modification of the conjugate. What formulation-based strategies can I employ to solubilize my compound?
A: When covalent modification is not an option, you can improve solubility by altering the formulation. These methods work by changing the properties of the solvent to make it more favorable for the solute.[19][20]
Formulation Strategies:
-
Co-solvents: Adding a water-miscible organic solvent reduces the overall polarity of the solvent system.[6] This lowers the energy penalty required to create a cavity in the solvent for the nonpolar solute, thereby increasing solubility. Common co-solvents include DMSO, ethanol, propylene glycol, and PEG 400.
-
Surfactants: Surfactants are amphipathic molecules that, above a certain concentration (the critical micelle concentration), form micelles. These structures have a hydrophobic core and a hydrophilic shell. Your poorly soluble conjugate can be encapsulated within the hydrophobic core, while the hydrophilic shell allows the entire micelle to be soluble in the aqueous medium.[21]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[8] They can form an "inclusion complex" with your hydrophobic conjugate, effectively shielding it from the aqueous environment and increasing its apparent solubility.[19]
Below is a workflow to guide your selection of a formulation strategy.
Caption: A decision tree for choosing the right formulation approach.
Q4: How can I quantitatively measure the solubility of my conjugate to confirm that my modifications have been successful?
A: Accurately measuring solubility is critical to validating your enhancement strategy. There are two main types of solubility measurements: kinetic and thermodynamic.[22]
-
Kinetic Solubility: This is measured by adding a concentrated DMSO stock of your compound to an aqueous buffer and determining the concentration at which it begins to precipitate. It's a high-throughput method that simulates the conditions of many in-vitro assays.[22]
-
Thermodynamic Solubility: This is the true equilibrium solubility. It is measured by adding an excess of solid compound to a buffer, allowing it to equilibrate (often for 24-48 hours), and then measuring the concentration of the dissolved compound in the supernatant.[23]
Protocol: High-Throughput Kinetic Solubility Assay (Turbidimetric Method)
-
Preparation: Prepare a 10 mM stock solution of your conjugate in 100% DMSO. Prepare your desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of your DMSO stock solution directly into the aqueous buffer. This creates a range of final concentrations (e.g., from 200 µM down to 1 µM), keeping the final DMSO percentage constant (e.g., 1-2%).
-
Incubation: Incubate the plate at room temperature for 1-2 hours to allow for precipitation.
-
Measurement: Read the absorbance (or light scattering) of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).
-
Analysis: The concentration at which the absorbance begins to increase sharply above the background is determined to be the kinetic solubility.[22] This provides a reliable and quantitative measure to compare your original conjugate with your new, modified versions.
For more precise quantification, the supernatant from these experiments can be analyzed by HPLC to determine the exact concentration of the dissolved compound.[23]
Frequently Asked Questions (FAQs)
-
What exactly is this compound? this compound is a small organic molecule featuring both an ether and a primary alcohol functional group.[24] Its key feature for bioconjugation is the terminal alkyne (a carbon-carbon triple bond), which makes it a valuable building block for click chemistry. The parent molecule, 2-propoxyethanol, is a colorless liquid that is soluble in water.[25]
-
Why does conjugating a molecule often decrease its solubility? Solubility is a delicate balance of intermolecular forces.[15] When you conjugate a hydrophobic molecule (e.g., a complex small molecule drug) to a linker, the resulting conjugate often has a high crystal lattice energy and poor interactions with water. Even if the linker itself is soluble, the overall properties of the larger, more hydrophobic partner dominate, leading to a decrease in aqueous solubility.[3] This is a common challenge in the development of antibody-drug conjugates (ADCs) and other complex bioconjugates.[4][26]
-
What are the most common chemical reactions involving the alkyne group of this compound? The alkyne is a versatile functional group.[1] Its most common reaction in this context is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific "click" reaction.[27] Other important reactions include strain-promoted azide-alkyne cycloadditions (SPAAC) which avoid the use of a copper catalyst, and Sonogashira or Glaser-Hay coupling reactions.[2][28]
References
- 1. studysmarter.co.uk [studysmarter.co.uk]
- 2. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. oxfordglobal.com [oxfordglobal.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. ijmsdr.org [ijmsdr.org]
- 8. longdom.org [longdom.org]
- 10. PEGylation in Pharmaceutical Development: Enhancing Drug Efficacy and Safety | MolecularCloud [molecularcloud.org]
- 11. benchchem.com [benchchem.com]
- 12. updates.reinste.com [updates.reinste.com]
- 13. creativepegworks.com [creativepegworks.com]
- 14. Organic chemistry - Wikipedia [en.wikipedia.org]
- 15. Protein Ionizable Groups: pK Values and Their Contribution to Protein Stability and Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scribd.com [scribd.com]
- 17. Ion chromatography - Wikipedia [en.wikipedia.org]
- 18. nextgenbiomed.lifesciencexchange.com [nextgenbiomed.lifesciencexchange.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 20. researchgate.net [researchgate.net]
- 21. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 22. sygnaturediscovery.com [sygnaturediscovery.com]
- 23. lifechemicals.com [lifechemicals.com]
- 24. This compound | C5H8O2 | CID 77596 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 25. 2-PROPOXYETHANOL | 2807-30-9 [chemicalbook.com]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Scaling Up 2-Propynoxyethanol Synthesis
Welcome to the comprehensive technical support guide for the laboratory-scale synthesis of 2-propynoxyethanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to efficiently and safely produce this versatile building block. Here, we delve into the practical aspects of the synthesis, moving beyond a simple recitation of steps to explain the underlying chemical principles and provide actionable troubleshooting advice. Our goal is to empower you with the knowledge to not only replicate this synthesis but to understand and optimize it for your specific laboratory needs.
Introduction to this compound Synthesis
This compound is a valuable bifunctional molecule featuring both a terminal alkyne and a primary alcohol. This unique combination makes it a sought-after reagent in various fields, particularly in the synthesis of complex molecules and functional materials through reactions like "click" chemistry. The most common and reliable method for its laboratory synthesis is a variation of the Williamson ether synthesis.[1][2] This SN2 reaction involves the deprotonation of propargyl alcohol to form a nucleophilic alkoxide, which then attacks an electrophilic two-carbon unit, typically derived from ethylene oxide or a protected equivalent like 2-chloroethanol.[1][2][3]
While the reaction appears straightforward, scaling it up for laboratory use—moving from milligram to multi-gram or even hundred-gram scales—can present challenges. Issues such as incomplete reactions, side product formation, and purification difficulties can arise. This guide will provide a robust protocol and address these potential hurdles with in-depth, experience-based solutions.
Core Synthesis Protocol: Williamson Ether Synthesis Approach
This section outlines a detailed, step-by-step protocol for the synthesis of this compound. The causality behind each procedural choice is explained to provide a deeper understanding of the reaction.
Diagram of the Experimental Workflow
Caption: Experimental workflow for this compound synthesis.
Reagents and Equipment
| Reagent/Equipment | Purpose | Key Considerations |
| Propargyl Alcohol | Starting material (alkyne source) | Highly flammable and toxic.[4][5] Must be handled with care in a well-ventilated fume hood.[4] |
| Sodium Hydride (NaH), 60% dispersion in mineral oil | Strong base for deprotonation | Reacts violently with water.[6] Use an inert atmosphere (N₂ or Ar). |
| 2-Chloroethanol | Electrophile (ethylene oxide equivalent) | Toxic and corrosive. Handle with appropriate personal protective equipment (PPE). |
| Anhydrous Tetrahydrofuran (THF) | Aprotic polar solvent | Must be dry to prevent quenching of the base.[7] |
| Round-bottom flask, condenser, dropping funnel | Reaction vessel | Glassware must be thoroughly dried to prevent side reactions.[7] |
| Magnetic stirrer and hotplate | For mixing and heating | Ensure uniform heating to avoid localized overheating. |
| Thin-Layer Chromatography (TLC) plates | Reaction monitoring | Allows for qualitative assessment of reaction progress. |
| Ethyl Acetate, Water, Brine | Solvents for work-up | Used for extraction and washing of the product. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Drying agent | Removes residual water from the organic phase. |
| Rotary Evaporator | Solvent removal | Efficiently removes solvent under reduced pressure. |
| Silica Gel for Column Chromatography | Stationary phase for purification | Separates the product from impurities based on polarity. |
Step-by-Step Protocol
-
Preparation:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a condenser under an inert atmosphere (N₂ or Ar), a thermometer, and a dropping funnel.
-
In the flask, suspend sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) in anhydrous THF. The mineral oil can be washed away with dry hexanes prior to use if desired, but for most lab scales this is not strictly necessary.
-
-
Deprotonation:
-
Cool the NaH/THF suspension to 0°C using an ice bath.
-
Dissolve propargyl alcohol (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the propargyl alcohol solution dropwise to the stirred NaH suspension at 0°C. The addition should be slow to control the evolution of hydrogen gas.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the complete formation of the sodium propargyl alkoxide.
-
-
Nucleophilic Attack:
-
Cool the reaction mixture back down to 0°C.
-
Add 2-chloroethanol (1.2 equivalents) dropwise to the reaction mixture. Maintaining a low temperature helps to control the exothermicity of the reaction.
-
-
Reaction Progression and Monitoring:
-
After the addition of 2-chloroethanol is complete, slowly warm the reaction to room temperature and then heat to reflux (approximately 66°C for THF).
-
Monitor the progress of the reaction by TLC. A common mobile phase is a mixture of ethyl acetate and hexanes. The product, this compound, will be more polar than the starting propargyl alcohol.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to 0°C.
-
Carefully quench the reaction by the slow, dropwise addition of water to destroy any unreacted NaH. Be cautious as this will generate hydrogen gas.
-
Add more water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The crude product is typically a yellow to brown oil. Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow liquid.
-
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing systematic approaches to problem-solving.
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for this reaction?
A1: In a laboratory setting, yields for the Williamson ether synthesis can range from 50% to 95%.[1][2] For this specific synthesis, a well-executed reaction on a multi-gram scale can realistically achieve yields in the range of 60-80%. Lower yields may indicate issues with reagent quality, reaction conditions, or product loss during workup.[9][10]
Q2: Can I use a different base instead of sodium hydride?
A2: While NaH is highly effective, other strong bases can be used. Potassium hydride (KH) is a more reactive alternative. Less hazardous options like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be employed, but often require a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to facilitate the reaction between the aqueous and organic phases.[1]
Q3: Is it possible to use ethylene oxide directly instead of 2-chloroethanol?
Q4: How can I confirm the identity and purity of my final product?
A4: The identity of this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): This will provide detailed structural information.
-
Infrared (IR) spectroscopy: Look for characteristic peaks for the O-H stretch (broad, ~3400 cm⁻¹), C≡C-H stretch (~3300 cm⁻¹), C≡C stretch (~2100 cm⁻¹), and C-O stretch (~1100 cm⁻¹).
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product (100.12 g/mol ).
Purity can be assessed using:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques can separate and quantify the product and any impurities.[14][15]
Troubleshooting Common Problems
Problem 1: Low or No Product Formation
-
Possible Cause A: Incomplete Deprotonation. The formation of the alkoxide is crucial for the reaction to proceed.[7]
-
Troubleshooting Steps:
-
Verify Base Activity: Ensure your NaH is not old or has been improperly stored, which could lead to deactivation.
-
Ensure Anhydrous Conditions: The presence of water will consume the NaH.[7] Flame-dry all glassware and use anhydrous solvents.
-
Monitor Hydrogen Evolution: The cessation of bubbling is a good indicator of complete deprotonation. If bubbling is sluggish or stops prematurely, the base may be the issue.
-
-
-
Possible Cause B: Poor Quality Reagents.
-
Troubleshooting Steps:
-
Check Propargyl Alcohol: Ensure it is free of significant impurities. Distillation may be necessary for older stock.
-
Check 2-Chloroethanol: This reagent can degrade over time. Use a fresh bottle or distill if necessary.
-
-
Problem 2: Presence of Significant Side Products
-
Possible Side Reaction A: Elimination. Although less likely with a primary halide like 2-chloroethanol, at elevated temperatures, elimination can compete with substitution.[1][16]
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessively high reflux temperatures or prolonged reaction times.
-
Choice of Base: While strong bases are needed, highly hindered bases can favor elimination.[2] Sticking with NaH is generally a good strategy.
-
-
-
Possible Side Reaction B: Reaction with the Solvent. While THF is generally stable, under strongly basic conditions and high temperatures, it can potentially undergo ring-opening.
-
Troubleshooting Steps:
-
Use Appropriate Temperature: Do not exceed the recommended reflux temperature for THF.
-
Consider Alternative Solvents: If solvent-related side products are suspected, dimethylformamide (DMF) can be used as an alternative aprotic polar solvent.
-
-
Diagram of Troubleshooting Logic
Caption: A decision tree for troubleshooting low yield.
Safety Considerations
The synthesis of this compound involves several hazardous materials and requires strict adherence to safety protocols.
-
Propargyl Alcohol: This substance is flammable, toxic, and can cause severe skin burns and eye damage.[4][5] Always handle it in a chemical fume hood and wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in an inert atmosphere and away from any sources of ignition.
-
2-Chloroethanol: This reagent is toxic and can be harmful if inhaled, ingested, or absorbed through the skin. Use in a well-ventilated area and with appropriate PPE.
-
Ethylene Oxide (if used): As previously mentioned, this is a carcinogenic, flammable, and explosive gas that requires specialized handling.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work. An emergency shower and eyewash station should be readily accessible.[5]
Conclusion
Scaling up the synthesis of this compound in a laboratory setting is a manageable process when approached with a solid understanding of the underlying chemistry and potential pitfalls. By following a well-defined protocol, carefully monitoring the reaction, and employing systematic troubleshooting, researchers can reliably produce this valuable chemical intermediate. This guide provides the foundational knowledge and practical insights to achieve successful and efficient synthesis, empowering further innovation in your research and development endeavors.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. acs.org [acs.org]
- 4. rawsource.com [rawsource.com]
- 5. nj.gov [nj.gov]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. benchchem.com [benchchem.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. reddit.com [reddit.com]
- 11. 2-Ethoxyethanol - Wikipedia [en.wikipedia.org]
- 12. osha.gov [osha.gov]
- 13. ehs.unm.edu [ehs.unm.edu]
- 14. Development and Validation of a RPLC Method for the Determination of 2-Phenoxyethanol in Senselle Lubricant Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.publisso.de [books.publisso.de]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
A Senior Application Scientist's Guide to Characterizing 2-Propynoxyethanol Conjugates
For researchers, scientists, and drug development professionals, the precise characterization of bioconjugates is paramount to ensuring efficacy, safety, and reproducibility. This guide provides an in-depth comparison of analytical techniques for the characterization of molecules conjugated with 2-Propynoxyethanol, a versatile linker often employed in "click chemistry" for the development of advanced therapeutics and research tools. We will delve into the core methodologies, offering field-proven insights and experimental considerations to empower you in selecting the optimal analytical strategy for your specific needs.
The Central Challenge: Heterogeneity in Conjugation
The conjugation of this compound to biomolecules, such as proteins or antibodies, can result in a heterogeneous mixture of products. This heterogeneity arises from variations in the number of linker molecules attached per biomolecule, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[1][2][3] The analytical challenge, therefore, lies in not only confirming the successful conjugation but also in quantifying the distribution of these different species.[2][4]
A Multi-faceted Approach to Characterization
A comprehensive characterization of this compound conjugates necessitates a combination of analytical techniques, each providing a unique piece of the puzzle. This guide will focus on the most powerful and widely adopted methods: Mass Spectrometry (MS), Liquid Chromatography (LC), and Spectroscopic techniques.
Mass Spectrometry (MS): The Gold Standard for Mass Determination
Mass spectrometry is an indispensable tool for the detailed characterization of bioconjugates, providing precise molecular weight information and insights into the drug-to-antibody ratio (DAR).[2][5]
Core Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of the molecular weight of the intact conjugate and its constituent parts.[1]
Key Applications & Insights:
-
Intact Mass Analysis: ESI-MS (Electrospray Ionization Mass Spectrometry) is particularly well-suited for analyzing large biomolecules like proteins and antibodies.[2][6] By analyzing the intact conjugate, one can determine the average DAR and the distribution of different drug-loaded species.[1][2]
-
Peptide Mapping: For identifying the specific sites of conjugation, the conjugate can be enzymatically digested into smaller peptides. Subsequent analysis by LC-MS/MS allows for the precise localization of the this compound modification on the amino acid sequence.[6]
-
Confirmation of Conjugation: The mass shift observed between the unconjugated biomolecule and the this compound conjugate provides definitive evidence of successful conjugation.
Experimental Considerations:
-
Sample Preparation: Proper sample desalting and purification are critical for obtaining high-quality MS data.[3]
-
Instrumentation: High-resolution mass spectrometers, such as Orbitrap or TOF (Time-of-Flight) analyzers, are often required to resolve the complex spectra of heterogeneous conjugate mixtures.[6]
-
Data Analysis: Deconvolution software is necessary to interpret the multiply charged spectra typically produced by ESI-MS of large molecules and to determine the zero-charge mass spectra.[6]
Workflow for Intact Mass Analysis of a this compound Conjugated Antibody
Caption: Workflow for intact mass analysis of a conjugated antibody.
Liquid Chromatography (LC): Separating the Heterogeneity
Liquid chromatography is a powerful technique for separating the different species within a heterogeneous conjugate mixture, providing both qualitative and quantitative information.[4][7][8]
Core Principle: LC separates molecules based on their physicochemical properties as they pass through a stationary phase.[1][9]
Key LC Methods for Conjugate Analysis:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):
-
Principle: Separates molecules based on their hydrophobicity.[1][9]
-
Application: Can be used to determine the average DAR and to separate different drug-loaded forms of the light and heavy chains of an antibody after reduction.[1][10] It is also valuable for assessing the stability of the payload and its release profile.[5]
-
-
Size-Exclusion Chromatography (SEC):
-
Hydrophobic Interaction Chromatography (HIC):
Experimental Considerations:
-
Method Development: Optimization of the mobile phase, gradient, and stationary phase is crucial for achieving good resolution of the different conjugate species.[4][9]
-
Detector Selection: UV detectors are commonly used, but coupling LC with a mass spectrometer (LC-MS) provides significantly more information by combining separation with mass identification.[2][4][11]
Table 1: Comparison of Liquid Chromatography Techniques for this compound Conjugate Analysis
| Feature | Reversed-Phase HPLC (RP-HPLC) | Size-Exclusion Chromatography (SEC) | Hydrophobic Interaction Chromatography (HIC) |
| Principle of Separation | Hydrophobicity | Size (Hydrodynamic Volume) | Surface Hydrophobicity |
| Primary Information | Average DAR, distribution of drug-loaded light and heavy chains.[1][10] | Aggregation and fragmentation.[5] | Average DAR, distribution of drug-loaded species.[3][10] |
| Resolution of Species | High resolution of light and heavy chains.[1] | No separation of different drug-loaded species.[1] | High resolution of intact conjugate species.[10] |
| Denaturing Conditions | Yes | No | No |
Spectroscopic Techniques: A First Look at Conjugation and Structure
Spectroscopic methods offer a rapid and often non-destructive way to assess conjugation and gain insights into the structural integrity of the biomolecule.
-
UV-Vis Spectroscopy:
-
Principle: Measures the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum.[12]
-
Application: A widely used method for determining the average DAR.[1] This is achieved by measuring the absorbance at two wavelengths: one where the protein primarily absorbs (typically 280 nm) and another where the conjugated molecule has a strong absorbance.[1][13] It can also be used to study protein aggregation by measuring scattered light at around 350 nm.[14]
-
Causality: The Beer-Lambert law forms the basis of this quantitative analysis, relating absorbance to concentration.[1]
-
-
Infrared (IR) Spectroscopy:
-
Principle: Measures the absorption of infrared radiation by the molecule's vibrating bonds.
-
Application: The presence of the alkyne group in this compound can be confirmed by a characteristic stretching vibration band around 2100-2260 cm⁻¹.[15][16] For terminal alkynes (≡C-H), a C-H stretching band is also observed near 3300 cm⁻¹.[15] This makes IR spectroscopy a useful tool for confirming the presence of the alkyne handle before and after conjugation.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules.[17][18]
-
Application: While challenging for large biomolecules due to spectral complexity and lower sensitivity, NMR can provide high-resolution structural information.[17][19] For this compound itself, ¹H and ¹³C NMR can confirm its structure. In the context of a conjugate, specific NMR techniques can be used to probe changes in the higher-order structure of the biomolecule upon conjugation.[17][18] The alkynyl proton of a terminal alkyne typically resonates at a chemical shift (δ) of 1.7-3.1 ppm in ¹H NMR.[16]
-
Experimental Protocol: Determination of Average DAR using UV-Vis Spectroscopy
-
Prepare Solutions:
-
Prepare a stock solution of the unconjugated biomolecule of known concentration.
-
Prepare a stock solution of the this compound-containing payload of known concentration.
-
Prepare a solution of the purified this compound conjugate.
-
-
Measure Molar Extinction Coefficients:
-
Experimentally determine the molar extinction coefficients (ε) of the biomolecule and the payload at two relevant wavelengths (e.g., 280 nm and the λmax of the payload).
-
-
Acquire Spectra:
-
Measure the absorbance of the conjugate solution at the two selected wavelengths.
-
-
Calculate Concentrations:
-
Determine Average DAR:
-
The average DAR is the molar ratio of the conjugated payload to the biomolecule.
-
The Synergy of Techniques: A Holistic Characterization Strategy
No single technique can provide a complete picture of a this compound conjugate. A robust characterization strategy integrates the strengths of multiple methods.
Logical Relationship of Analytical Techniques
Caption: A comprehensive analytical workflow for conjugate characterization.
Conclusion
The characterization of this compound conjugates is a critical aspect of their development and application. By employing a multi-pronged analytical approach that combines the strengths of mass spectrometry, liquid chromatography, and spectroscopy, researchers can gain a comprehensive understanding of their conjugate's composition, purity, and structural integrity. This guide serves as a foundational resource for designing and implementing a robust characterization strategy, ultimately leading to the development of well-defined and effective bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. walshmedicalmedia.com [walshmedicalmedia.com]
- 3. diva-portal.org [diva-portal.org]
- 4. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. enovatia.com [enovatia.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 9. lcms.cz [lcms.cz]
- 10. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. What Is UV-Vis Spectrophotometry Used For in Biochemistry? [synapse.patsnap.com]
- 14. agilent.com [agilent.com]
- 15. orgchemboulder.com [orgchemboulder.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of 2-Propynoxyethanol Click Reactions
For researchers and professionals at the forefront of drug development and materials science, "click" chemistry provides a robust and efficient toolkit for molecular construction.[1][2] Its principles of high efficiency, selectivity, and biocompatibility have made it an indispensable methodology.[1][2] Among the vast array of alkynes utilized, 2-propynoxyethanol presents a versatile building block, featuring a terminal alkyne for conjugation and a hydroxyl group for further functionalization. Understanding the kinetics of its click reactions is paramount for optimizing conjugation strategies, particularly in bioconjugation and polymer synthesis.
This guide offers a comparative analysis of the primary click reactions involving this compound, focusing on the kinetic profiles of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). We will delve into the mechanistic underpinnings that dictate their reaction rates, provide detailed experimental protocols for kinetic analysis, and present supporting data to guide your selection of the most appropriate click chemistry approach.
Comparative Kinetic Analysis: CuAAC vs. SPAAC
The choice between a copper-catalyzed or a strain-promoted click reaction is often dictated by the specific application, balancing the need for speed against the constraints of the reaction environment, such as the presence of living cells.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the archetypal click reaction, renowned for its rapid kinetics and high yields in forming a stable 1,4-disubstituted 1,2,3-triazole.[3][4] The reaction's efficiency is dramatically enhanced by a copper(I) catalyst, which can achieve a rate acceleration of up to 10⁸ compared to the uncatalyzed thermal reaction.[4]
-
Mechanism and Causality: The catalytic cycle involves the formation of a copper(I) acetylide intermediate. This intermediate then reacts with the azide in a stepwise manner, proceeding through a six-membered copper metallacycle before reductive elimination to yield the triazole product and regenerate the catalyst.[4] The choice of the copper source and, crucially, the stabilizing ligand, directly impacts the stability and reactivity of the catalytic species, thereby influencing the overall reaction rate.[1] Ligands such as tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) are often employed in aqueous media to enhance catalyst stability and bioavailability, which is critical for reactions in biological buffers.[5][6]
-
Kinetic Profile: CuAAC reactions are characterized by fast second-order rate constants, typically in the range of 10¹ to 10³ M⁻¹s⁻¹ .[1] This rapid conjugation is advantageous in applications where high throughput or rapid labeling is required.
-
Influencing Factors:
-
Catalyst System: The combination of the copper(I) source (e.g., CuSO₄ with a reducing agent like sodium ascorbate, or CuBr) and a stabilizing ligand is the primary determinant of the reaction rate.[6][7]
-
Solvent: While versatile, reaction rates can be accelerated in water, which is thought to be due to the favorable energetics of copper-alkyne coordination in aqueous environments.[4]
-
Reactant Structure: The steric and electronic properties of both the this compound and the azide partner can modulate the reaction kinetics.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition was developed. This reaction is a cornerstone of bioorthogonal chemistry, enabling the study of biomolecules in their native environment.[2][8]
-
Mechanism and Causality: SPAAC leverages the high ring strain of a cycloalkyne (e.g., dibenzocyclooctyne derivatives) to drive the reaction with an azide, eliminating the need for a catalyst.[8][9] The release of this enthalpic strain provides the necessary activation energy for the [3+2] cycloaddition to proceed.[9] The rate of the reaction is therefore intrinsically linked to the degree of strain engineered into the cycloalkyne.[1]
-
Kinetic Profile: The kinetics of SPAAC are generally slower than CuAAC, with second-order rate constants typically ranging from 10⁻³ to 10¹ M⁻¹s⁻¹ .[1] While slower, these rates are often sufficient for effective labeling in biological systems, where reactant concentrations can be low.
-
Influencing Factors:
-
Cycloalkyne Structure: This is the most critical factor. The design of the strained alkyne, including the incorporation of electron-withdrawing groups or fused aromatic rings, is a key strategy to enhance reaction rates.[8][10]
-
Solvent: The choice of solvent can also influence SPAAC kinetics, although the effect is generally less pronounced than in CuAAC.
-
Quantitative Performance Comparison
The following table summarizes the key kinetic differences between CuAAC and SPAAC for reactions involving an alkyne such as this compound.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Requirement | Copper(I) salt (e.g., CuSO₄/NaAsc, CuBr) + Ligand (e.g., THPTA) | None |
| Typical Rate Constant | 10¹ - 10³ M⁻¹s⁻¹[1] | 10⁻³ - 10¹ M⁻¹s⁻¹[1] |
| Primary Kinetic Driver | Catalyst system efficiency | Ring strain of the cycloalkyne[1] |
| Biocompatibility | Limited by copper cytotoxicity | High, suitable for in vivo applications[2] |
| Key Advantage | Very fast reaction rates | Bioorthogonality |
| Key Disadvantage | Potential toxicity | Slower reaction rates, complex alkyne synthesis |
Experimental Protocols for Kinetic Analysis
A self-validating system for studying reaction kinetics involves systematic variation of reactant concentrations and real-time monitoring of product formation or reactant consumption. This allows for the determination of the rate law and the corresponding rate constant.
Generalized Workflow for Kinetic Analysis of a Click Reaction
The following diagram outlines a typical workflow for conducting a kinetic study of a click reaction.
Caption: Generalized workflow for kinetic analysis of a click reaction.
Detailed Protocol: Kinetic Study of a CuAAC Reaction
This protocol provides a starting point for determining the kinetics of the CuAAC reaction between this compound and an azide partner (e.g., benzyl azide) using in-situ monitoring by ¹H NMR spectroscopy.
1. Preparation of Stock Solutions:
- This compound (Alkyne): Prepare a 100 mM stock solution in a suitable deuterated solvent (e.g., DMSO-d₆). The choice of solvent is critical as it must be compatible with all reactants and the analytical method.
- Azide: Prepare a 100 mM stock solution of the azide partner in the same deuterated solvent.
- Copper Sulfate (CuSO₄): Prepare a 20 mM stock solution in D₂O.[1]
- THPTA Ligand: Prepare a 100 mM stock solution in D₂O.[1]
- Sodium Ascorbate (NaAsc): Prepare a 1 M stock solution in D₂O. This solution should be made fresh before each experiment to ensure its reducing capability.[1]
2. Reaction Setup and Monitoring:
- In an NMR tube, combine the alkyne and azide stock solutions to achieve the desired initial concentrations (e.g., 10 mM each).
- Add the THPTA ligand solution, followed by the CuSO₄ solution. A typical Cu:Ligand ratio is 1:2 or 1:5 to ensure the copper is appropriately chelated.[1]
- Acquire an initial ¹H NMR spectrum (t=0) before initiating the reaction. This serves as a baseline.
- To initiate the reaction, add the freshly prepared sodium ascorbate solution and mix thoroughly.[5][6]
- Immediately begin acquiring ¹H NMR spectra at regular time intervals. The disappearance of a characteristic proton signal from either this compound or the azide, and the appearance of a new signal from the triazole product, can be integrated to determine the concentration of each species over time.
3. Data Analysis:
- Plot the concentration of the product versus time.
- The initial reaction rate can be determined from the initial slope of this curve.
- By systematically varying the initial concentrations of the alkyne, azide, and copper catalyst in separate experiments, the order of the reaction with respect to each component can be determined, allowing for the elucidation of the overall rate law and the calculation of the second-order rate constant (k).[1]
Visualization of Reaction Pathways
The fundamental difference in the activation mechanism between CuAAC and SPAAC is a key determinant of their respective applications.
Caption: Comparison of CuAAC and SPAAC reaction pathways.
Applications and Conclusion
The choice of click reaction for this compound is a critical experimental decision. For applications requiring rapid and high-yield conjugation in chemical synthesis or materials science, the superior kinetics of CuAAC make it the preferred method.[11] However, for bioconjugation in living systems, where the cytotoxicity of copper is a prohibitive factor, the bioorthogonality of SPAAC is essential, despite its slower reaction rate.[2][9]
By understanding the kinetic principles and the factors that govern the reaction rates of these powerful ligation technologies, researchers can harness the full potential of this compound as a versatile chemical tool. The protocols and comparative data provided in this guide serve as a foundational resource for the rational design and optimization of click reaction strategies in drug development and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. Click chemistry - Wikipedia [en.wikipedia.org]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. confluore.com.cn [confluore.com.cn]
- 6. broadpharm.com [broadpharm.com]
- 7. Kinetics of bulk photo-initiated copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) polymerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Triazole Linkers Derived from 2-Propynoxyethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of the stability of 1,2,3-triazole derivatives synthesized from 2-propynoxyethanol. As a senior application scientist, my objective is to move beyond mere protocols and offer a foundational understanding of the chemical principles that govern triazole stability, empowering researchers to make informed decisions in their molecular design and development workflows.
The 1,2,3-triazole ring has become a cornerstone in medicinal chemistry and bioconjugation, largely due to its synthetic accessibility via the "click" reaction and its remarkable stability.[1][2] When formed from a versatile, hydrophilic building block like this compound, it creates a powerful linker for connecting a wide array of molecular entities. This guide will dissect the inherent stability of this linkage, compare the subtle yet important differences between its various forms, and provide the experimental framework to validate these properties in your own work.
Part 1: The Synthesis of Triazoles from this compound: A Tale of Two Regioisomers
The primary route to forming the 1,2,3-triazole ring from an alkyne like this compound is the Huisgen 1,3-dipolar cycloaddition with an organic azide (R-N₃).[2] The choice of catalyst is the critical determinant of the resulting substitution pattern on the triazole ring, leading to either 1,4- or 1,5-disubstituted regioisomers. This selection is not merely a synthetic footnote; it dictates the geometry and electronic properties of the resulting linker, which can have downstream effects on molecular interactions.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most prevalent "click" reaction, prized for its reliability, mild reaction conditions, and exquisite selectivity.[3][4] The use of a copper(I) catalyst, typically generated in situ from CuSO₄ and a reducing agent like sodium ascorbate, exclusively yields the 1,4-disubstituted triazole. This pathway is favored for its operational simplicity and wide functional group tolerance.
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): For applications where the alternative regioisomer is required, a ruthenium catalyst is employed. This reaction selectively produces the 1,5-disubstituted triazole.[2][5] While also highly efficient, it is used less frequently than CuAAC but remains a vital tool for comprehensive structure-activity relationship (SAR) studies.
The choice between these two pathways is a fundamental decision in the design of a triazole-linked conjugate.
Experimental Protocol: General Synthesis of a 1,4-Disubstituted Triazole via CuAAC
This protocol describes a general method for reacting this compound with an exemplary azide.
-
Reagent Preparation: In a suitable reaction vial, dissolve the organic azide (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of water and tert-butanol.
-
Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water. Prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Initiation of Reaction: To the stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The reaction mixture will often change color, indicating the formation of the active Cu(I) species.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 1-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting azide starting material.
-
Workup and Purification: Upon completion, the product can be extracted using a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1,4-disubstituted 1,2,3-triazole.
Part 2: The Foundational Stability of the 1,2,3-Triazole Core
The widespread adoption of the 1,2,3-triazole ring in drug discovery is a direct consequence of its exceptional stability.[6][7] This stability is not coincidental but is rooted in its fundamental chemical structure.
-
Aromaticity: The triazole ring is an aromatic system, containing 6 π-electrons delocalized across the five-membered ring. This aromatic character imparts significant thermodynamic stability, making the ring resistant to cleavage.[8]
-
Resistance to Degradation: Due to this high stability, the 1,2,3-triazole linker is remarkably resistant to a wide range of chemical conditions, including acidic and basic hydrolysis, oxidation, reduction, and enzymatic degradation.[7][9][10] This makes it an ideal and predictable linker for connecting molecular fragments intended for use in complex biological environments.
Part 3: Comparative Stability Analysis
While the triazole core is fundamentally robust, the specific substitution pattern and the nature of the appended R-group can influence its behavior under harsh conditions.
Hydrolytic Stability (pH)
For applications in drug delivery and biological assays, stability across a range of pH values is paramount. The 1,2,3-triazole ring demonstrates outstanding hydrolytic stability.
-
Mechanism of Stability: The triazole ring lacks a readily hydrolyzable functional group. Unlike esters or amides, which are susceptible to cleavage, the endocyclic bonds of the aromatic triazole are not easily attacked by water or hydroxide ions.[11]
-
Experimental Evidence: Forced degradation studies, where compounds are subjected to harsh acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at elevated temperatures, consistently show that the 1,2,3-triazole core remains intact.[12][13] Degradation, if observed, typically occurs at other susceptible functional groups within the molecule rather than the triazole linker itself.
| Condition | pH Range | Expected Stability of Triazole Ring | Rationale |
| Acidic | 1 - 4 | Very High | Aromatic system is stable; protonation does not lead to a viable cleavage pathway under typical conditions.[13] |
| Neutral | 6 - 8 | Very High | The ring is inherently stable and unreactive towards water at physiological pH.[7] |
| Basic | 9 - 12 | Very High | The ring is resistant to nucleophilic attack by hydroxide ions due to aromaticity and electron density.[9] |
Thermal Stability
The thermal stability of a compound is critical for manufacturing, formulation, and storage. Triazole derivatives are known for their high thermal resilience.
-
Decomposition Profile: Thermal decomposition, when it occurs, is typically at high temperatures (often well above 200°C).[14] The primary decomposition pathway often involves the extrusion of molecular nitrogen (N₂), a thermodynamically favorable process.[5]
-
Influence of Substituents: While the core ring is stable, bulky or highly reactive substituents can lower the decomposition temperature. However, for most drug-like molecules, the triazole linker is not the point of thermal failure. Computational studies have shown that the energy barrier for the initial decomposition of the 1,2,3-triazole ring is high, around 45 kcal/mol.[15]
| Triazole Type | Typical Onset of Decomposition (TGA) | Notes |
| 1,4-Disubstituted Aryl Triazole | > 250 °C | Aryl substituents can further stabilize the ring through conjugation.[14] |
| 1,5-Disubstituted Aryl Triazole | > 250 °C | Stability is comparable to the 1,4-isomer under most conditions. |
| 1,4-Disubstituted Alkyl Triazole | > 200 °C | Generally very stable, though slightly less so than aryl-substituted analogs. |
Enzymatic Stability
In drug development, a linker's resistance to cleavage by metabolic enzymes is a crucial attribute for ensuring a predictable pharmacokinetic profile.
-
A "Non-Natural" Linkage: The 1,2,3-triazole ring is not a substrate for common classes of metabolic enzymes, such as proteases or esterases, which target specific biological bonds (e.g., amides, esters).[7][16]
-
Bioisostere Application: This enzymatic stability is a key reason why 1,2,3-triazoles are often used as bioisosteres for amide bonds.[17] Replacing a metabolically labile amide with a stable triazole can significantly enhance a drug candidate's half-life and overall exposure.[7]
Part 4: Experimental Protocols for Stability Assessment
To empirically validate the stability of a newly synthesized triazole conjugate, a forced degradation study is the industry-standard approach.
Protocol: Forced Degradation Study for Hydrolytic Stability
This protocol provides a framework for assessing stability at different pH values.
-
Solution Preparation: Prepare buffer solutions at representative pH values (e.g., pH 2.0 acetate buffer, pH 7.4 phosphate buffer, and pH 10.0 borate buffer).[12]
-
Stock Solution: Prepare a stock solution of the test triazole compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Incubation: Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 20 µg/mL).
-
Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 50°C) for a defined period (e.g., 24, 48, and 72 hours). Protect samples from light to prevent photodegradation.[12]
-
Sample Analysis: At each time point, withdraw an aliquot, quench the reaction if necessary (e.g., by neutralizing the pH), and analyze using a validated stability-indicating HPLC method.
-
Data Analysis: Quantify the peak area of the parent compound at each time point relative to a t=0 sample. A significant decrease in the parent peak area indicates degradation. Plot the percentage of the parent compound remaining versus time to determine the degradation kinetics.[12]
Conclusion
The 1,2,3-triazole ring, when synthesized from this compound, serves as an exceptionally stable linker for molecular construction. Its inherent aromaticity provides a robust defense against hydrolytic, thermal, and enzymatic degradation, making it a reliable component for drug candidates and biological probes.
Key Takeaways:
-
Synthetic Control: The choice between copper and ruthenium catalysis allows for precise control over the synthesis of 1,4- and 1,5-disubstituted regioisomers, respectively.
-
Inherent Stability: The triazole core is one of the most stable five-membered heterocyclic systems used in drug discovery, resistant to a broad range of degradative conditions.[6][9]
-
Negligible Differences: For most practical applications, the difference in stability between 1,4- and 1,5-isomers, or between triazoles with different alkyl/aryl substituents, is negligible. Stability concerns should typically be focused on other, more labile functional groups within the molecule.
-
Validation is Key: While generally stable, the stability of any specific, novel conjugate should always be confirmed empirically using systematic forced degradation studies.
By understanding these principles and employing the validation protocols described, researchers can confidently utilize triazole linkers derived from this compound to build robust, reliable, and effective molecules for advanced therapeutic and diagnostic applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Triazole - Wikipedia [en.wikipedia.org]
- 3. Click Triazoles for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1,2,3-Triazole - Wikipedia [en.wikipedia.org]
- 6. itmedicalteam.pl [itmedicalteam.pl]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 9. 1,2,3-Triazole-containing hybrids as leads in medicinal chemistry: A recent overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Biocompatibility of 2-Propynoxyethanol Derivatives in Drug Development
For researchers, scientists, and drug development professionals, the selection of chemical linkers and modification reagents is a critical decision that profoundly impacts the safety and efficacy of novel therapeutics, particularly in the realm of bioconjugation. 2-Propynoxyethanol and its derivatives, featuring a terminal alkyne, have emerged as valuable tools for site-specific modification via "click chemistry." However, their interaction with biological systems—their biocompatibility—is a paramount consideration that must be rigorously evaluated.
This guide provides an in-depth technical framework for assessing the biocompatibility of this compound derivatives. Moving beyond a simple listing of protocols, we will explore the causal logic behind experimental choices, grounded in international standards, and compare the associated conjugation strategies with viable alternatives. Our objective is to equip you with the knowledge to design a self-validating biocompatibility assessment for your specific application.
The Biocompatibility Profile of the Core Moiety: Inferences and Imperatives
Direct, comprehensive toxicological data for this compound is not extensively published. Therefore, a primary step in our risk assessment, as guided by the principles of ISO 10993, is to analyze structurally related compounds to predict potential biological effects and identify necessary endpoints for testing.[1][2][3][4][5]
We can infer potential toxicities by examining two key structural analogues: 2-Propoxyethanol (the saturated counterpart) and Propargyl Alcohol (which contains the characteristic terminal alkyne).
-
2-Propoxyethanol: This glycol ether is known to cause eye and skin irritation. Its primary systemic effect is hemolytic activity (damage to red blood cells), a property mediated by its alkoxy acid metabolite. Importantly, it has not shown genotoxic or reproductive toxicity effects.[6]
-
Propargyl Alcohol: This compound is a known irritant to the eyes, skin, and respiratory tract.[7][8] Studies in animal models have shown that at high concentrations, it can lead to histopathological changes in the nasal epithelium and toxicity in the liver and kidneys.[9][10][11] Genotoxicity findings for propargyl alcohol have been equivocal, with some studies showing no mutagenic activity while others indicate a potential, particularly in the absence of metabolic activation.[7][9]
Expert Insight: The presence of the propargyl group in this compound suggests that irritation and potential organ toxicity (liver, kidney) at higher concentrations are critical endpoints to investigate. The known hemolytic potential of its saturated analogue, 2-propoxyethanol, makes hemocompatibility testing non-negotiable. While genotoxicity appears less likely, the equivocal data for propargyl alcohol warrants its inclusion in a comprehensive initial safety assessment.
A Tale of Two Chemistries: Comparing Bioconjugation Strategies
The terminal alkyne of this compound makes it a prime substrate for azide-alkyne cycloaddition, a cornerstone of click chemistry. However, the biocompatibility of the final conjugate is inextricably linked to the chosen conjugation method. The most common approach, Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), faces a significant biocompatibility challenge: the cytotoxicity of the copper catalyst.[12][13] This has led to the development of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), a copper-free alternative.[14][15][16]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} caption: "Workflow comparing CuAAC and SPAAC for bioconjugation."
Comparative Analysis of Click Chemistry Linker Systems
| Performance Metric | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Rationale & Implications |
| Biocompatibility | Lower; requires cytotoxic Cu(I) catalyst.[12][13] | High; copper-free and truly bioorthogonal.[14] | SPAAC is inherently superior for in vivo and live-cell applications. CuAAC biocompatibility can be improved with chelating ligands but remains a concern. |
| Reaction Kinetics | Very fast; reaction often complete in minutes.[17] | Generally slower than CuAAC, but newer strained alkynes (e.g., DBCO, BCN) offer significantly improved rates.[18] | For applications requiring rapid conjugation with low reactant concentrations, CuAAC may have an advantage, provided toxicity can be managed post-reaction. |
| Reagent Accessibility | Simple terminal alkynes (like this compound) and azides are readily available and inexpensive. | Requires synthesis of more complex and often more expensive strained alkynes (e.g., cyclooctynes).[15][16][19] | The choice may be influenced by cost and synthetic accessibility, especially for large-scale production. |
| Cellular Applications | Limited by copper toxicity, which can induce oxidative stress and damage biomolecules.[12] | Widely used for live-cell imaging and in vivo labeling due to the absence of catalyst-induced toxicity.[14] | If the intended use involves live cells or in vivo administration, SPAAC is the strongly preferred method. |
Broader Horizons: Comparison with Alternative Linker Technologies
While click chemistry provides a powerful conjugation method, the linker itself—its composition and properties—is a critical determinant of biocompatibility. A linker derived from this compound would likely be part of a poly(ethylene glycol) (PEG)-like structure, a common strategy to improve solubility and pharmacokinetics. However, the field is evolving, with compelling alternatives that address the limitations of PEGylation.[20]
Comparative Guide to Bioconjugation Linker Platforms
| Linker Platform | Key Advantages | Key Disadvantages / Biocompatibility Concerns |
| PEG-based Linkers | Excellent hydrophilicity, well-established, can reduce immunogenicity of the payload.[21] | Potential for anti-PEG antibodies leading to accelerated clearance; non-biodegradable, raising concerns of long-term accumulation.[20] |
| Polysarcosine (pSar) Linkers | "Stealth" property with slow clearance rates; considered non-immunogenic; biodegradable.[20] | Less established in commercial products compared to PEG. |
| Polypeptide Linkers | Highly tunable (length, flexibility, cleavability); biodegradable into natural amino acids. | Can be susceptible to premature enzymatic cleavage in circulation if not designed carefully.[22] |
| Polysaccharide Linkers (e.g., Dextran) | High hydrophilicity; generally biocompatible and biodegradable; low immunogenicity.[20] | Can have more complex and less defined structures compared to synthetic polymers. |
Expert Insight: The choice of linker technology is a strategic decision. While a this compound-functionalized PEG linker is a viable option, its potential for immunogenicity must be weighed against newer, potentially less immunogenic and biodegradable alternatives like polysarcosine.[20] The ultimate choice depends on the therapeutic application, desired pharmacokinetic profile, and the acceptable risk profile for immunogenicity.
A Practical Framework for Biocompatibility Assessment
To empirically determine the biocompatibility of a new this compound derivative, a tiered approach consistent with ISO 10993: Biological Evaluation of Medical Devices is required.[1][2][3][4] For any new material, especially one intended for internal use, the initial in vitro screening for cytotoxicity, genotoxicity, and hemocompatibility is fundamental.[23]
dot graph { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
} caption: "Initial biocompatibility testing workflow based on ISO 10993."
Experimental Protocol 1: In Vitro Cytotoxicity (ISO 10993-5)
Principle: The MTT assay is a colorimetric test that measures cellular metabolic activity as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Plate a suitable cell line (e.g., L929 fibroblasts or a cell line relevant to the intended application) in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to attach and grow overnight.
-
Preparation of Test Extracts: Prepare extracts of the this compound derivative (and/or the final bioconjugate) according to ISO 10993-12 guidelines. This typically involves incubating the material in cell culture medium at 37°C for 24-72 hours to allow potential leachables to enter the medium. A range of extract concentrations should be prepared.
-
Cell Treatment: Remove the overnight culture medium from the cells and replace it with the prepared test extracts. Include negative controls (fresh medium) and positive controls (e.g., dilute sodium lauryl sulfate).
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the wells at a wavelength between 550 and 600 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the negative control. A reduction in viability below 70% is typically considered a cytotoxic effect under ISO 10993-5.
Experimental Protocol 2: Genotoxicity (Comet Assay)
Principle: The single-cell gel electrophoresis (SCGE) or "comet assay" is a sensitive method for detecting DNA damage at the level of the individual cell.[9][24] Cells are embedded in agarose, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail."[24] The intensity of the tail relative to the head is proportional to the amount of DNA damage.[11]
Methodology:
-
Cell Culture and Treatment: Culture cells (e.g., TK6 or a relevant cell line) and expose them to various concentrations of the this compound derivative for a suitable duration (e.g., 4-24 hours). Include negative and positive controls (e.g., hydrogen peroxide or methyl methanesulfonate).
-
Cell Embedding: After treatment, harvest the cells and mix a suspension of ~20,000 cells with low melting point agarose. Pipette this mixture onto a specially coated microscope slide.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) to lyse the cells and nuclear membranes, leaving behind the DNA as a "nucleoid."
-
Alkaline Unwinding & Electrophoresis: Place the slides in an electrophoresis tank filled with alkaline buffer (pH > 13) to unwind the DNA. Apply a voltage to draw the negatively charged DNA towards the anode.
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. Use specialized software to quantify the extent of DNA damage by measuring parameters such as tail length, percent DNA in the tail, and tail moment.
-
Analysis: Statistically compare the DNA damage in treated cells to the negative control. A significant, dose-dependent increase in tail moment indicates a genotoxic effect.
Experimental Protocol 3: Hemocompatibility - Hemolysis (ASTM F756)
Principle: This test evaluates the potential of a material to damage red blood cells (erythrocytes), causing the release of hemoglobin.[7] The amount of free hemoglobin in the plasma is measured spectrophotometrically and is an indicator of the material's hemolytic activity.[2][8]
Methodology:
-
Blood Preparation: Obtain fresh human or rabbit blood containing an anticoagulant (e.g., citrate). Dilute the blood with a phosphate-buffered saline (PBS) solution to a standardized hemoglobin concentration (e.g., 10 mg/mL).[1]
-
Test Methods: Two methods are recommended by the ASTM F756 standard:[2][7][]
-
Extract Method: Prepare an extract of the this compound derivative in PBS (as per ISO 10993-12).
-
Direct Contact Method: Use the derivative directly (if it's a solid/gel) or a material coated with the derivative.
-
-
Incubation:
-
For the extract method, mix the extract with the diluted blood in a test tube.
-
For the direct contact method, add the material to the diluted blood.
-
Incubate all samples, along with positive (water) and negative (PBS) controls, at 37°C for a minimum of 3 hours, with gentle inversion at regular intervals.[1]
-
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact red blood cells.
-
Data Acquisition: Carefully collect the supernatant (plasma) and measure the absorbance of the free hemoglobin at a suitable wavelength (e.g., 540 nm) using a spectrophotometer.
-
Calculation and Interpretation: Calculate the percent hemolysis for the test article relative to the positive control (which represents 100% hemolysis). According to ASTM F756, materials are categorized based on their hemolytic index:
-
0-2% Hemolysis: Non-hemolytic
-
2-5% Hemolysis: Slightly hemolytic
-
>5% Hemolysis: Hemolytic
-
Conclusion and Authoritative Recommendations
The biocompatibility of this compound derivatives cannot be assumed; it must be proven through rigorous, systematic evaluation. While toxicological data from structural analogues provide a valuable starting point for risk assessment, they are not a substitute for empirical testing of the final, processed material.
As a Senior Application Scientist, my recommendation is a three-pronged approach:
-
Predict: Use data from analogues like 2-propoxyethanol and propargyl alcohol to identify the most probable biological risks—irritation, hemolysis, and potential organ toxicity—and design your testing strategy accordingly.
-
Compare: Critically evaluate the biocompatibility of the entire conjugation system. For most therapeutic applications, the inherent cytotoxicity of copper makes a strain-promoted (copper-free) click chemistry approach the superior choice over CuAAC. Furthermore, compare the PEG-like nature of this linker with next-generation alternatives like polysarcosine, which may offer improved immunogenicity and biodegradability profiles.
-
Validate: Implement a robust in vitro testing plan based on ISO 10993 standards. The cytotoxicity (MTT), genotoxicity (Comet), and hemolysis (ASTM F756) assays represent the essential, non-negotiable first tier of this validation process.
By integrating predictive analysis with comparative assessment and empirical validation, researchers can confidently select, modify, and deploy this compound derivatives, ensuring that these powerful chemical tools contribute to the development of safe and effective advanced therapeutics.
References
- 1. emergobyul.com [emergobyul.com]
- 2. ISO 10993: Standards for the biologic evaluation of medical devices [rimsys.io]
- 3. iancollmceachern.com [iancollmceachern.com]
- 4. Biological Evaluation for Devices: Insights from ISO 10993-1 [nabi.bio]
- 5. fda.gov [fda.gov]
- 6. nbinno.com [nbinno.com]
- 7. Propargyl Alcohol: Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. rawsource.com [rawsource.com]
- 9. Evaluation of Propargyl Alcohol Toxicity and Carcinogenicity in F344/N Rats and B6C3F1/N Mice Following Whole-body Inhalation Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of propargyl alcohol toxicity and carcinogenicity in F344/N rats and B6C3F1/N mice following whole-body inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. epa.gov [epa.gov]
- 12. Biocompatible click chemistry enabled compartment-specific pH measurement inside E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Click Chemistry reagents from Jena Bioscience [bio-connect.nl]
- 15. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 16. Bioconjugation with strained alkenes and alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. In Silico Prediction of the Toxic Potential of Neuroprotective Bifunctional Molecules Based on Chiral N-Propargyl-1,2-amino Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide: Benchmarking 2-Propynoxyethanol in the Landscape of Bioorthogonal Labeling
For researchers at the forefront of chemical biology and drug development, the ability to precisely tag and track biomolecules within the complex milieu of a living system is not just an advantage; it is a necessity. Bioorthogonal chemistries—reactions that occur within biological environments without interfering with native processes—provide the essential toolkit for this endeavor.[1] Among these, the "click chemistry" family, particularly the azide-alkyne cycloaddition, has become a cornerstone for its efficiency and specificity.[2][3]
This guide offers an in-depth comparison of labeling strategies, centering on the use of simple terminal alkynes like 2-Propynoxyethanol, and benchmarking their performance against other prevalent, commercially available reagents. We will move beyond a simple catalog of options, delving into the mechanistic rationale behind experimental choices to empower you to select and implement the optimal labeling strategy for your specific research question.
The Central Choice: Copper-Catalyzed vs. Copper-Free Click Chemistry
The primary decision point in azide-alkyne cycloaddition is the choice between a copper(I)-catalyzed reaction (CuAAC) and a strain-promoted, copper-free reaction (SPAAC).[4] This choice dictates the type of alkyne reagent you will use and has significant implications for your experimental design.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves a terminal alkyne, such as the one found in this compound or L-homopropargylglycine (HPG), reacting with an azide.[2] The reaction is exceptionally fast and efficient but requires a Cu(I) catalyst.[5] While protocols have been optimized to minimize copper-induced cytotoxicity using accelerating and protective ligands, the potential for cellular perturbation remains a critical consideration, especially in live-cell imaging.[6][7][8]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential toxicity of copper, Bertozzi and colleagues developed SPAAC.[9] This reaction utilizes strained cyclooctyne reagents (e.g., DBCO, BCN, DIFO) that react spontaneously with azides due to their high ring strain, eliminating the need for a catalyst.[2][9] This makes SPAAC highly suitable for live-cell and in vivo applications.[7] The trade-off, however, is the significantly larger size of the strained alkyne tags, which can introduce steric hindrance or alter the biological activity of the labeled molecule.
Quantitative Performance Comparison
The efficacy of a labeling reagent is not abstract; it can be quantified. The second-order rate constant (k₂) is a critical metric, reflecting the intrinsic speed of a reaction. A higher k₂ value means a faster reaction at given concentrations, which is crucial for labeling low-abundance targets or capturing rapid biological processes.
| Reagent Class | Example Reagent | Reaction Type | Approx. Second-Order Rate Constant (k₂) M⁻¹s⁻¹ | Key Advantages | Key Disadvantages |
| Terminal Alkyne | This compound | CuAAC | ~10³ - 10⁵ (Ligand-accelerated) | Very small size, minimal perturbation; reagents are cost-effective. | Requires copper catalyst, potential cytotoxicity.[7][10] |
| Strained Alkyne | Bicyclononyne (BCN) | SPAAC | ~0.14[1] | Good balance of reactivity and stability; copper-free. | Slower than CuAAC and DBCO; moderately bulky. |
| Strained Alkyne | Dibenzocyclooctyne (DBCO) | SPAAC | ~0.3 - 1.0 | Faster than BCN; widely used for live-cell imaging. | Bulky, can be sterically demanding; can have off-target reactivity. |
| Strained Alkyne | Difluorinated Cyclooctyne (DIFO) | SPAAC | ~0.076[1] | High stability, low background. | Slower reaction rate compared to other strained alkynes.[1] |
| Alternative | Tetrazine (Tz) + trans-Cyclooctene (TCO) | IEDDA | ~1 - 20,000 | Extremely fast kinetics, truly bioorthogonal.[11] | Reagents can be less stable; TCO is bulky.[1] |
Note: Rate constants are approximate and can vary based on the specific azide, solvent, and ligand used.
Experimental Design: A Head-to-Head Comparison Protocol
To provide a tangible benchmark, we will outline a self-validating experiment to compare the labeling efficiency of a terminal alkyne (via CuAAC) and a strained alkyne (via SPAAC) for visualizing newly synthesized proteins in cultured cells. The causality for our experimental choices is rooted in ensuring a fair comparison by keeping the metabolic labeling step identical for both conditions.
The workflow involves two stages:
-
Metabolic Incorporation: An azide-containing amino acid analog, L-azidohomoalanine (AHA), is introduced to cells. As a methionine surrogate, it is incorporated into newly synthesized proteins by the cell's own translational machinery.[12] This ensures that both labeling strategies start with the same population of azide-tagged proteins.
-
Bioorthogonal Ligation: The AHA-labeled cells are split into two groups. One is treated with an alkyne-fluorophore using the CuAAC protocol, and the other with a strained alkyne-fluorophore via the SPAAC protocol.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins with AHA
Causality Statement: We use methionine-free medium to maximize the incorporation of the AHA analog, ensuring a robust signal for the subsequent detection step. A 2-4 hour labeling window is chosen to capture a snapshot of active protein synthesis without causing significant cellular stress.
Materials:
-
HeLa cells
-
DMEM (Methionine-free)
-
Fetal Bovine Serum (FBS), dialyzed
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Culture: Plate HeLa cells on glass coverslips in a 24-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Preparation of Labeling Medium: Prepare complete Met-free medium by supplementing Methionine-free DMEM with 10% dialyzed FBS and 1% Penicillin-Streptomycin. Add AHA to a final concentration of 50 µM.
-
Metabolic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add 500 µL of the AHA-containing labeling medium to each well.
-
Incubate the cells for 2-4 hours at 37°C in a CO₂ incubator.
-
-
Washing: Aspirate the labeling medium and wash the cells three times with PBS. The cells are now ready for bioorthogonal ligation.
Protocol 2A: CuAAC Labeling with an Alkyne-Fluorophore (e.g., Alkyne-Alexa Fluor 488)
Causality Statement: This protocol is performed on fixed and permeabilized cells due to the cytotoxicity of the copper catalyst.[7] The use of a copper-chelating ligand like THPTA is critical; it both accelerates the reaction and protects the fluorophore and biomolecules from oxidative damage caused by reactive oxygen species generated by the Cu(I)/ascorbate system.[6][8][13]
Materials:
-
AHA-labeled cells on coverslips (from Protocol 1)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Alkyne-Fluorophore (e.g., Alkyne-Alexa Fluor 488, 5 mM stock in DMSO)
-
Copper(II) Sulfate (CuSO₄, 50 mM stock in H₂O)
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA, 50 mM stock in H₂O)
-
Sodium Ascorbate (100 mM stock in H₂O, prepare fresh)
-
Hoechst 33342 for nuclear counterstaining
Procedure:
-
Fixation: Fix the AHA-labeled cells with 4% PFA for 15 minutes at room temperature.
-
Washing: Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash three times with PBS.
-
Click Reaction Cocktail Preparation (Prepare immediately before use):
-
For 1 mL of cocktail, mix the following in order:
-
976 µL PBS
-
2 µL CuSO₄ stock (Final conc: 100 µM)
-
10 µL THPTA stock (Final conc: 500 µM)
-
2 µL Alkyne-Fluorophore stock (Final conc: 10 µM)
-
10 µL fresh Sodium Ascorbate stock (Final conc: 1 mM)
-
-
Vortex briefly to mix.
-
-
Labeling: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Counterstaining & Mounting: Stain nuclei with Hoechst dye, wash, and mount the coverslips on a microscope slide for imaging.
Protocol 2B: SPAAC Labeling with a Strained Alkyne-Fluorophore (e.g., DBCO-Fluor 488)
Causality Statement: This protocol can be performed on live cells, a key advantage of the copper-free approach.[7] The reaction is driven by the intrinsic reactivity of the strained alkyne, requiring only incubation with the DBCO-fluorophore conjugate in standard buffer or medium.
Materials:
-
AHA-labeled cells on coverslips (from Protocol 1)
-
DBCO-Fluorophore (e.g., DBCO-Fluor 488, 1 mM stock in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite DMEM)
-
4% Paraformaldehyde (PFA) in PBS
Procedure:
-
Labeling:
-
To the live, AHA-labeled cells, add pre-warmed imaging medium containing the DBCO-Fluorophore at a final concentration of 10-20 µM.
-
Incubate for 30-60 minutes at 37°C in a CO₂ incubator, protected from light.
-
-
Washing: Wash the cells three times with warm PBS or medium to remove excess reagent.
-
Fixation & Mounting (for endpoint analysis): Fix the cells with 4% PFA for 15 minutes, wash, and mount for imaging as described in Protocol 2A. Alternatively, proceed directly to live-cell imaging after the washing step.
Conclusion: A Decision-Making Framework
The choice between a simple terminal alkyne like this compound and a bulkier, strained alkyne is a classic scientific trade-off between minimal perturbation and biocompatibility.
-
Choose this compound (or other terminal alkynes) for CuAAC when:
-
You are working with fixed cells, cell lysates, or in vitro systems where copper toxicity is not a concern.
-
Minimizing the size of the chemical tag is paramount to preserve the native function or interactions of your target biomolecule.
-
Cost is a significant consideration, as terminal alkynes and copper catalysts are generally more affordable.
-
-
Choose Strained Alkynes (DBCO, BCN, etc.) for SPAAC when:
-
Your experiment requires labeling in live cells, tissues, or whole organisms.[7]
-
You need to avoid any potential artifacts or cellular stress induced by copper and its associated reducing agents.
-
The larger size of the tag is unlikely to interfere with the biological process you are studying.
-
Ultimately, the optimal reagent is dictated by the biological question. By understanding the underlying chemical principles and the trade-offs inherent in each method, researchers can confidently select the right tool to illuminate the intricate workings of the cell.
References
- 1. benchchem.com [benchchem.com]
- 2. Specific and quantitative labeling of biomolecules using click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry – Med Chem 101 [medchem101.com]
- 4. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioclone.net [bioclone.net]
- 6. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. licorbio.com [licorbio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Click Chemistry: A Side-by-Side Comparison of Copper-Catalyzed vs. Strain-Promoted Cycloadditions with 2-Propynoxyethanol
For researchers, scientists, and drug development professionals, the ability to specifically and efficiently conjugate molecules is paramount. Among the most powerful tools for this purpose are the "click chemistry" reactions: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1] Both pathways forge a highly stable triazole linkage, yet their underlying mechanisms, operational requirements, and suitability for different applications diverge significantly.
This guide provides an in-depth, objective comparison of CuAAC and SPAAC, with a practical focus on the use of small, terminal alkynes like 2-Propynoxyethanol. We will explore the mechanistic rationale behind each technique, present quantitative performance data, and provide detailed experimental protocols to empower you to make an informed decision for your specific research needs, whether in materials science, drug discovery, or complex bioconjugation.
Core Principles and Reaction Mechanisms
At its heart, the choice between CuAAC and SPAAC is a trade-off between reaction kinetics and biocompatibility.[2] This difference is a direct consequence of their distinct reaction mechanisms.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the quintessential example of click chemistry, lauded for its high yields, stereospecificity, and remarkable rate acceleration—often 10⁷ to 10⁸ times faster than the uncatalyzed thermal reaction.[3][4] This efficiency is entirely dependent on the presence of a copper(I) catalyst. The mechanism, widely believed to involve a dinuclear copper intermediate, proceeds by activating a terminal alkyne, such as this compound, for a highly regioselective reaction with an azide to exclusively form the 1,4-disubstituted triazole isomer.[4][5]
The key steps are:
-
Formation of Copper Acetylide: The copper(I) catalyst reacts with the terminal alkyne (this compound) to form a copper acetylide intermediate.[6]
-
Coordination and Cycloaddition: The azide coordinates to a copper center, bringing it into proximity with the activated alkyne. This facilitates a stepwise cycloaddition.[3][4]
-
Product Release: Protonolysis releases the stable 1,4-disubstituted 1,2,3-triazole product and regenerates the copper catalyst for the next cycle.[3]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To address the inherent cytotoxicity of copper catalysts, especially for in vivo applications, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[7][8] This reaction is a true bioorthogonal ligation, proceeding efficiently without any metal catalyst.[9] The driving force is the high ring strain (approximately 18 kcal/mol) engineered into a cyclooctyne molecule.[8][] This stored energy dramatically lowers the activation barrier for the [3+2] cycloaddition with an azide, allowing the reaction to occur at physiological temperatures.[9][11]
Unlike CuAAC, which uses a small terminal alkyne, SPAAC requires one of the binding partners to be a significantly larger, more complex cyclooctyne derivative (e.g., DBCO, BCN, DIBO).[12][13] Therefore, in the context of conjugating a molecule like this compound, one would typically modify the target molecule with an azide and react it with a cyclooctyne-functionalized partner.
Quantitative and Qualitative Performance Comparison
The choice between CuAAC and SPAAC hinges on a critical trade-off between reaction speed and biological compatibility. The following table provides a direct comparison of key performance parameters relevant to the conjugation of small molecules like this compound.
| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Causality & Expert Insights |
| Catalyst | Copper(I) is essential. [3] | None required. [14] | The core difference: CuAAC's reliance on copper makes it exceptionally fast but introduces cytotoxicity concerns. SPAAC's catalyst-free nature is ideal for living systems.[2] |
| Biocompatibility | Lower. Copper is cytotoxic, which can limit or preclude its use in live cells or in vivo.[7][14] | High. The absence of a metal catalyst makes it highly suitable for bioorthogonal labeling in living organisms.[12][15] | While ligands can sequester copper to reduce toxicity, complete removal is challenging.[8] For any application involving live cells, SPAAC is the safer and more reliable choice. |
| Reaction Kinetics | Very Fast. Second-order rate constants typically range from 1 to 100 M⁻¹s⁻¹ .[2] | Slower but tunable. Rate constants vary widely with the cyclooctyne used: BCN (~0.01 M⁻¹s⁻¹), DBCO (~0.9 M⁻¹s⁻¹), up to >1 M⁻¹s⁻¹ for highly reactive derivatives.[2][16] | CuAAC is often 100-fold faster than SPAAC reactions.[12] However, the development of increasingly reactive cyclooctynes has narrowed this gap, making SPAAC viable for applications where high speed is crucial.[17] |
| Alkyne Reactant | Small, stable terminal alkyne (e.g., this compound).[5] | Bulky, strained cyclooctyne (e.g., DBCO, BCN).[13] | The small size of the terminal alkyne in CuAAC is less likely to perturb the function of a labeled biomolecule. The bulkier cyclooctynes in SPAAC can sometimes cause steric hindrance or increase hydrophobicity.[12] |
| Regioselectivity | Highly regioselective, exclusively yielding the 1,4-disubstituted triazole.[5] | Forms a mixture of regioisomers. [8] | The copper catalyst template in CuAAC ensures a single product isomer, which is critical for applications where precise molecular structure is paramount, such as in drug development. |
| Reaction Conditions | Aqueous buffers (pH 4-12), organic solvents. Requires a reducing agent (e.g., sodium ascorbate) and often a stabilizing ligand (e.g., THPTA).[3][18] | Physiological conditions (aqueous buffers, neutral pH, 37°C).[15] | The need for multiple components (copper salt, reducing agent, ligand) in CuAAC adds complexity. SPAAC is a simple mix-and-go reaction. |
| Primary Application | Bioconjugation in vitro, materials science, polymer chemistry, drug discovery library synthesis.[4][19] | Live-cell imaging, in vivo labeling, surface modification, synthesis of sensitive bioconjugates like ADCs.[9][] | Choose CuAAC for speed and efficiency in controlled, non-living systems. Choose SPAAC for any experiment involving living cells or whole organisms. |
Validated Experimental Protocols
To provide a practical framework, the following are detailed, self-validating protocols for performing CuAAC with a terminal alkyne and SPAAC with a cyclooctyne.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of an azide-functionalized molecule to this compound. The active Cu(I) catalyst is generated in situ from Copper(II) Sulfate and Sodium Ascorbate.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of your azide-containing molecule in DMSO.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.[20]
-
Prepare a 50 mM stock solution of a water-soluble ligand such as THPTA in deionized water.[20]
-
Crucially, prepare a 100 mM stock solution of Sodium Ascorbate in deionized water immediately before use, as it is prone to oxidation. [18]
-
-
Reaction Assembly:
-
In a 1.5 mL microcentrifuge tube, add the azide stock solution (e.g., 10 µL for a final concentration of 100 µM in a 1 mL reaction).
-
Add the this compound stock solution (e.g., 12 µL for a 1.2-fold molar excess).
-
Add reaction buffer (e.g., phosphate-buffered saline, PBS) to bring the volume to ~950 µL.
-
Create a premixed catalyst solution by combining the CuSO₄ and THPTA stocks. For a final concentration of 0.25 mM copper, you would mix 6.3 µL of 20 mM CuSO₄ and 12.5 µL of 50 mM THPTA.[20] Add this premix to the reaction tube.
-
Vortex the tube gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution (e.g., 25 µL of 100 mM stock).[18]
-
Close the tube to minimize oxygen exposure and mix by inversion.
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive biomolecules, the reaction can be performed at 4°C overnight.
-
-
Analysis and Purification:
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, the product can be purified. If it precipitates, it can be collected by filtration. If soluble, perform a standard aqueous workup and extraction with an organic solvent like ethyl acetate.[4]
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes a typical bioconjugation reaction between an azide-functionalized protein and a DBCO-modified fluorescent probe.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Reaction Assembly:
-
In a microcentrifuge tube, add the desired volume of the azide-protein solution (e.g., 100 µL).
-
Add a 5 to 20-fold molar excess of the DBCO-fluorophore stock solution directly to the protein solution. For example, to 100 µL of a protein solution, add 1 µL of the 10 mM DBCO stock.[1][21]
-
Causality: A molar excess of the smaller reagent is used to drive the reaction to completion. The final concentration of DMSO should be kept below 10% (v/v) to avoid protein denaturation.[21]
-
Gently mix the solution by pipetting or brief vortexing.
-
-
Incubation:
-
Purification and Analysis:
Conclusion: Making the Right Choice
The decision between CuAAC and SPAAC is dictated by the experimental context.
-
Choose CuAAC when you are working with purified components in vitro, require the fastest possible kinetics, and when the precise 1,4-regioisomer is critical for your final product's structure and function. It is the workhorse for synthesizing compound libraries and modifying materials where biocompatibility is not a concern.
-
Choose SPAAC for any application involving living systems.[12] Its unparalleled biocompatibility makes it the gold standard for live-cell imaging, in vivo studies, and the gentle conjugation of sensitive biomolecules. While traditionally slower, the advent of highly reactive cyclooctynes has made SPAAC a powerful and versatile tool that increasingly balances speed with biological orthogonality.
By understanding the fundamental trade-offs and leveraging the detailed protocols provided, researchers can confidently select and apply the optimal click chemistry strategy to advance their scientific goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of click chemistry? | AAT Bioquest [aatbio.com]
- 7. Click Chemistry and Radiochemistry: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 14. Click chemistry - Wikipedia [en.wikipedia.org]
- 15. vectorlabs.com [vectorlabs.com]
- 16. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 17. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bioclone.net [bioclone.net]
- 20. jenabioscience.com [jenabioscience.com]
- 21. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Assessing Cross-Reactivity of Novel Bioorthogonal Probes: A Case Study with 2-Propynoxyethanol
For researchers, scientists, and drug development professionals, the ability to specifically label and track biomolecules in complex biological samples is paramount. Bioorthogonal chemistry has provided a powerful toolkit for this purpose, enabling the covalent modification of biomolecules in living systems without interfering with endogenous biochemical processes. The alkyne functional group, a key player in this field, can be introduced into biomolecules via metabolic labeling with probes like 2-Propynoxyethanol and subsequently detected with high specificity through "click chemistry."
However, the introduction of any exogenous molecule into a biological system warrants a thorough investigation of its potential off-target effects and non-specific interactions, collectively termed cross-reactivity. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel alkyne-containing metabolic probe, using this compound as a case study. We will delve into the experimental design, methodologies, and data interpretation necessary to validate the specificity of such a probe, and compare its hypothetical performance to established alternatives.
The Principle of Bioorthogonal Labeling with this compound
This compound is a small molecule containing a terminal alkyne group. The underlying principle of its use as a metabolic probe is that its structural similarity to endogenous small molecules may allow it to be incorporated into various metabolic pathways, ultimately leading to its covalent attachment to a range of biomolecules, including proteins. Once incorporated, the alkyne handle serves as a bioorthogonal reactor for covalent ligation with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1][2] This allows for the visualization and/or enrichment of the labeled biomolecules.
A Rigorous Workflow for Assessing Cross-Reactivity
A key aspect of validating a new probe is to demonstrate that the observed labeling is specific and not due to non-specific binding or unforeseen metabolic conversions. The following experimental workflow is designed to rigorously assess the cross-reactivity of this compound in a complex biological sample, such as a cell lysate or whole-cell system.
Caption: Experimental workflow for assessing the cross-reactivity of this compound.
Detailed Experimental Protocols
1. Metabolic Labeling of Cultured Cells:
-
Cell Culture: Plate mammalian cells (e.g., HeLa or HEK293T) in appropriate growth medium and grow to 70-80% confluency.
-
Labeling: Replace the growth medium with fresh medium containing this compound at a range of concentrations (e.g., 10-100 µM). Include the following controls:
-
Vehicle Control: Treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound. This control is crucial for identifying proteins that non-specifically bind to the enrichment resin.
-
Competition Control: Co-incubate cells with this compound and a 100-fold excess of a structurally similar, unlabeled analog (e.g., 2-propoxyethanol). A significant reduction in signal in this condition indicates specific metabolic incorporation.
-
-
Incubation: Incubate the cells for a defined period (e.g., 4-24 hours) to allow for metabolic incorporation of the probe.
2. Cell Lysis and Protein Extraction:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA assay).
3. Click Chemistry Reaction:
-
To a defined amount of protein lysate (e.g., 1 mg), add the click chemistry reaction components. For a CuAAC reaction, this typically includes:
-
Azide-biotin conjugate (e.g., 100 µM).
-
Copper(II) sulfate (CuSO4) (e.g., 1 mM).
-
A reducing agent to generate Cu(I) in situ, such as sodium ascorbate (e.g., 5 mM).
-
A copper-chelating ligand, such as TBTA, to stabilize the Cu(I) and improve reaction efficiency.
-
-
Incubate the reaction for 1-2 hours at room temperature with gentle agitation.
4. Enrichment of Labeled Proteins:
-
Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at room temperature to capture the biotinylated proteins.
-
Wash the beads extensively with a series of stringent wash buffers (e.g., high salt, urea) to remove non-specifically bound proteins.
5. On-Bead Digestion and Mass Spectrometry Analysis:
-
Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate).
-
Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA) to prevent disulfide bond reformation.[3]
-
Digest the proteins into peptides overnight at 37°C using trypsin.
-
Collect the supernatant containing the peptides and desalt them using a C18 spin column.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass spectrometer.[4]
6. Data Analysis to Identify Off-Target Labeling:
-
Search the acquired MS/MS data against a protein database using a search algorithm like Mascot or Sequest.
-
To identify potential cross-reactivity, perform an "error-tolerant" or "open" modification search.[5][6] This allows for the identification of unexpected mass shifts on peptides, which could correspond to the adduction of this compound or its metabolites.
-
Quantify the relative abundance of identified proteins across the different experimental conditions (vehicle, labeling, competition). True targets of this compound labeling should be significantly enriched in the labeled sample compared to both the vehicle and competition controls.
Comparison with Alternative Metabolic Probes
The performance of this compound should be benchmarked against established metabolic labeling reagents. The choice of an alternative probe depends on the specific biological process being investigated. For general protein labeling, non-canonical amino acids are a common choice. For more specific pathways, analogs of sugars or lipids are used.
| Feature | This compound (Hypothetical) | L-Azidohomoalanine (AHA) | Azido Sugars (e.g., Ac4ManNAz) |
| Principle | Incorporation into various biomolecules via unknown metabolic pathways. | Methionine analog incorporated into newly synthesized proteins during translation.[7] | Metabolically converted to azido-sialic acid and incorporated into glycoproteins.[8] |
| Specificity | Potentially broad, requires extensive validation. | High for newly synthesized proteins. | High for sialylated glycoproteins. |
| Potential Cross-Reactivity | Off-target enzymatic modification, non-specific adduction to reactive residues. | Can be influenced by methionine levels in the medium. | Can potentially enter other metabolic pathways, though generally considered specific. |
| Detection Method | Click chemistry with azide reporters. | Click chemistry with alkyne reporters. | Click chemistry with alkyne reporters. |
| Key Advantage | Small size may allow access to a wider range of metabolic pathways. | Direct measure of protein synthesis. | Specific for a major class of post-translational modifications. |
| Key Disadvantage | Lack of defined metabolic pathway can lead to ambiguous results. | Requires methionine-free medium for efficient labeling. | Labeling is restricted to a specific subset of the proteome. |
Interpreting the Results: What to Look For
-
High Signal-to-Noise: A successful labeling experiment will show a strong enrichment of specific proteins in the this compound-treated sample compared to the vehicle control.
-
Competition Confirms Specificity: A significant reduction in the signal for these enriched proteins in the competition control provides strong evidence for specific metabolic incorporation.
-
Identification of Unexpected Modifications: The error-tolerant mass spectrometry search is critical. The identification of peptides with mass shifts corresponding to this compound or its fragments on a wide range of proteins, especially those not significantly enriched, would be a red flag for cross-reactivity.
-
Cellular Health: It is also important to assess the cytotoxicity of the probe. High concentrations of this compound that lead to decreased cell viability can result in a stress response and altered metabolism, confounding the interpretation of labeling experiments.
Conclusion
The validation of a novel bioorthogonal probe like this compound requires a multi-faceted approach that goes beyond simply detecting a signal. By employing a rigorous experimental workflow with appropriate controls and leveraging the power of advanced mass spectrometry-based proteomics, researchers can confidently assess the specificity and potential cross-reactivity of new chemical tools. This diligence is essential for ensuring the biological relevance of the findings and for advancing our understanding of complex biological systems.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative Proteomics by Metabolic Labeling of Model Organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alexkentsis.net [alexkentsis.net]
- 4. benchchem.com [benchchem.com]
- 5. Identification of Unexpected Protein Modifications by Mass Spectrometry-Based Proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Labeling, detection and identification of newly synthesized proteomes with bioorthogonal non-canonical amino-acid tagging [authors.library.caltech.edu]
- 8. Design and synthesis of metabolic chemical reporters for the visualization and identification of glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Propynoxyethanol
Understanding the Hazards: A Proactive Approach to Safety
Before initiating any disposal procedures, it is crucial to understand the potential hazards associated with 2-Propynoxyethanol. Based on the data for the analogous compound, 2-propoxyethanol, we can infer the following potential hazards:
| Hazard | Implication for Disposal |
| Flammable Liquid and Vapor | Requires storage away from ignition sources and in approved flammable liquid containers.[1] |
| Harmful if Swallowed or in Contact with Skin | Necessitates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal.[1][2] |
| Causes Serious Eye Irritation | Mandates the use of safety goggles or a face shield.[1][2] |
| Potential for Peroxide Formation | Unused or aged containers may contain explosive peroxides and require specialized handling.[1][3] |
| May Cause Organ Damage | Reinforces the need to prevent exposure through inhalation or skin contact.[1][2] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe and compliant disposal of this compound.
Step 1: Pre-Disposal Assessment and Preparation
-
Consult the Safety Data Sheet (SDS): Although a specific SDS for this compound may not be available, review the SDS for 2-propoxyethanol to understand the general hazards and handling precautions.[1][2][4]
-
Personal Protective Equipment (PPE): Before handling the chemical, don the appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile or neoprene)
-
Safety goggles and a face shield
-
A flame-retardant lab coat
-
Closed-toe shoes
-
-
Work in a Ventilated Area: All handling of this compound waste should be conducted in a well-ventilated chemical fume hood to minimize inhalation exposure.[5]
-
Eliminate Ignition Sources: Ensure the disposal area is free of open flames, sparks, and hot surfaces.[3][5][6]
Step 2: Waste Segregation and Collection
-
Use a Designated Waste Container: Collect this compound waste in a clearly labeled, dedicated container. The container should be made of a compatible material (e.g., glass or a suitable plastic) and have a secure, tight-fitting lid.[5][6]
-
Do Not Mix Wastes: Never mix this compound with other chemical waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.[5] Incompatible chemicals can react violently.[7]
-
Labeling: The waste container must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
"Flammable Liquid"
-
The primary hazards (e.g., "Harmful," "Irritant")
-
The date of accumulation
-
Step 3: Storage of Hazardous Waste
-
Approved Storage Location: Store the sealed waste container in a designated hazardous waste storage area. This area should be cool, dry, well-ventilated, and away from direct sunlight and heat sources.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
-
Storage Limits: Adhere to your institution's and local regulations regarding the maximum quantity of hazardous waste that can be stored in a laboratory. OSHA guidelines specify limits on the storage of flammable liquids outside of approved safety cabinets.[8][9]
Step 4: Professional Disposal
-
Contact Your EHS Department: Your institution's Environmental Health and Safety (EHS) department is your primary resource for guidance on hazardous waste disposal.[5] They will have established procedures and relationships with licensed hazardous waste disposal contractors.
-
Arrange for Pickup: Coordinate with your EHS department to schedule a pickup of the hazardous waste by a certified disposal company.
-
Documentation: Complete all necessary paperwork for the waste disposal, ensuring an accurate description of the waste and its hazards.
The recommended and most environmentally responsible method for the final disposal of this compound is through high-temperature incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[5]
Visualizing the Disposal Workflow
The following diagram illustrates the key stages of the this compound disposal process.
Caption: Workflow for the Safe Disposal of this compound.
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
-
Spill:
-
Evacuate the immediate area.
-
If the spill is small and you are trained to do so, contain the spill with an absorbent material (e.g., vermiculite or a spill pillow).
-
Place the absorbent material in a sealed, labeled container for disposal as hazardous waste.
-
For large spills, evacuate the area and contact your EHS department or emergency response team immediately.
-
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]
By adhering to these procedures, you can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. How to Safely Dispose of Flammable Liquids | Vision Environmental [visionenv.net]
- 7. vumc.org [vumc.org]
- 8. ushazmatstorage.com [ushazmatstorage.com]
- 9. connmaciel.com [connmaciel.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
